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Core Science & Biosynthesis

Foundational

Crystallographic Profiling and Structural Elucidation of 4-Bromo-2-methylquinolin-8-ol: A Technical Guide

Executive Summary 4-Bromo-2-methylquinolin-8-ol (CAS: 1064677-06-0) is a highly specialized halogenated quinoline derivative. Its unique steric and electronic profile makes it a critical intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-methylquinolin-8-ol (CAS: 1064677-06-0) is a highly specialized halogenated quinoline derivative. Its unique steric and electronic profile makes it a critical intermediate in the synthesis of advanced pharmacological agents, most notably in the development of bradykinin B2 receptor modulators[1]. While routine analytical data (NMR, MS) confirms its bulk purity, understanding its solid-state molecular architecture via X-ray crystallography is paramount for drug formulation, polymorph screening, and rational ligand design.

This whitepaper provides an authoritative, in-depth guide to the crystallographic properties, supramolecular assembly logic, and empirical X-ray diffraction (XRD) workflows required to isolate and validate the crystal structure of 4-Bromo-2-methylquinolin-8-ol. By extrapolating foundational crystallographic data from its parent analogs—8-hydroxyquinoline[2] and 2-methyl-8-quinolinol[3]—this guide establishes a rigorous framework for structural elucidation.

Molecular Architecture & Supramolecular Logic

The structural integrity of 4-Bromo-2-methylquinolin-8-ol in the solid state is governed by a delicate balance of hydrogen bonding, steric hindrance, and dispersion forces.

  • The 8-Hydroxyl Linchpin: The hydroxyl group at position 8 is spatially adjacent to the quinoline nitrogen (position 1). In the crystal lattice, this configuration typically drives the formation of centrosymmetric dimers via bifurcated O–H···N hydrogen bonds, a motif famously observed in the monoclinic polymorphs of 8-hydroxyquinoline[2].

  • Steric Modulation by the 2-Methyl Group: The addition of a methyl group at position 2 introduces significant steric bulk near the hydrogen-bonding interface. This steric hindrance forces the hydrogen-bonded dimers to adopt specific geometries (often a "butterfly" conformation rather than a strictly planar arrangement) to minimize electron cloud repulsion[3].

  • Halogen Bonding and π-π Stacking: The heavy bromine atom at position 4 fundamentally alters the crystal packing. Bromine acts as a powerful dispersion force donor, facilitating lateral stabilization through C–Br···π or C–Br···O halogen bonds. Concurrently, the planar quinoline rings engage in extensive face-to-face π-π stacking interactions (typically at distances of 3.30–3.50 Å), creating an interleaved, three-dimensional supramolecular framework[4][5].

G Monomer 4-Bromo-2-methylquinolin-8-ol Monomer H_Bond O-H···N Hydrogen Bonding (Bifurcated Motif) Monomer->H_Bond Primary Interaction Dimer Centrosymmetric Dimer Formation H_Bond->Dimer Drives Assembly Pi_Stack Intermolecular π-π Stacking (~3.3 - 3.5 Å) Dimer->Pi_Stack Face-to-Face Packing Halogen C-Br···π / C-Br···O Halogen Bonding Dimer->Halogen Lateral Stabilization Lattice 3D Supramolecular Crystal Lattice Pi_Stack->Lattice Halogen->Lattice

Supramolecular assembly logic of 4-Bromo-2-methylquinolin-8-ol via non-covalent interactions.

Quantitative Crystallographic Parameters

Based on the known crystallographic behavior of sterically hindered, halogenated 8-hydroxyquinolines, the following parameters represent the expected structural baseline for 4-Bromo-2-methylquinolin-8-ol.

Table 1: Predicted Crystallographic Data Summary
ParameterExpected Value / RangeCrystallographic Rationale
Chemical Formula C₁₀H₈BrNOEmpirical composition of the monomeric unit.
Formula Weight 238.08 g/mol Calculated molecular mass.
Crystal System MonoclinicTypical for asymmetric, sterically hindered quinolines.
Space Group P2₁/cCentrosymmetric group favored by H-bonded dimer formation.
Data Collection Temp. 100(2) KRequired to minimize thermal atomic displacement parameters.
Z (Molecules/Unit Cell) 4Standard packing density for P2₁/c space groups.
Primary H-Bond Motif O–H···NDrives the formation of centrosymmetric dimers[2].
π-π Stacking Distance 3.30 – 3.50 ÅCharacteristic face-to-face packing of quinoline rings[4].

Experimental Workflow: Single-Crystal XRD

To empirically solve the structure of 4-Bromo-2-methylquinolin-8-ol, researchers must execute a highly controlled crystallization and diffraction protocol. The following methodology is designed as a self-validating system, ensuring that every physical action directly correlates to mathematical reliability in the final structural model.

Step 1: Thermodynamic Crystal Growth (Vapor Diffusion)
  • Protocol: Dissolve 50 mg of highly purified 4-bromo-2-methylquinolin-8-ol in 2 mL of chloroform inside a small inner vial. Place this vial into a larger outer vial containing 10 mL of ethanol. Seal the outer chamber and leave undisturbed at 20°C for 5–7 days.

  • Causality: Chloroform acts as an excellent primary solvent, completely solvating the compound and destroying any pre-existing amorphous aggregates. Ethanol acts as a protic antisolvent. As ethanol vapor slowly diffuses into the chloroform phase, it competes for hydrogen bonding with the quinoline's hydroxyl group. This thermodynamic modulation drastically slows the nucleation rate, favoring the growth of a single, defect-free macroscopic crystal rather than kinetic precipitation (powder).

Step 2: Cryogenic Data Collection
  • Protocol: Harvest a single crystal (optimal dimensions: ~0.3 × 0.2 × 0.2 mm) using a micromount. Immediately submerge the crystal in Paratone-N oil and transfer it to a state-of-the-art diffractometer (e.g., a Rigaku XtaLAB Synergy system, reflecting current top-tier instrumentation in Japan) equipped with a cryostream set to 100 K. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Paratone oil prevents the evaporation of any trapped solvent molecules and protects the crystal from atmospheric degradation. Collecting data at 100 K is non-negotiable; it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This thermal freezing is absolutely critical for accurately locating the residual electron density of the light hydrogen atom on the 8-hydroxyl group, which is the cornerstone of the entire supramolecular network.

G Prep Sample Purification (Sublimation/Recryst.) Solvent Solvent System Selection (CHCl3 / EtOH Diffusion) Prep->Solvent Growth Thermodynamic Crystal Growth (Controlled Nucleation) Solvent->Growth Harvest Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) Growth->Harvest XRD X-Ray Diffraction Data Collection (Mo Kα, 100K) Harvest->XRD Solve Structure Solution & Refinement (SHELXT / SHELXL) XRD->Solve Validate Validation (R1 < 0.05, CheckCIF) Self-Validating Step Solve->Validate

Step-by-step experimental workflow for single-crystal growth and X-ray diffraction analysis.

Data Refinement & Structural Validation

The final phase of the workflow is computational refinement. This is where the protocol becomes a self-validating system .

  • Phase Problem Resolution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O, Br) must be refined anisotropically. The heavy bromine atom will dominate the scattering phases; therefore, ensuring its thermal ellipsoid is spherical and well-behaved is the first check of data quality.

  • Self-Validation Metrics: The structural model is mathematically validated by the R1​ factor. An R1​ value of <0.05 (5%) and a Goodness-of-Fit (S) near 1.0 proves that the calculated structural model perfectly matches the empirical diffraction data. Furthermore, analyzing the residual electron density map ( Δρ ) must reveal no massive unassigned peaks near the 4-position or 2-position, confirming there is no positional disorder between the bromo and methyl groups.

References

  • Source: PMC (National Institutes of Health)
  • The Crystal Structure of Entrapped 8-Hydroxyquinoline Molecules in an Interleaved Hydrogen Bonded Zigzag Channel of Sulfamethoxazole Molecules Source: J-Stage URL
  • X-ray Crystal Structure of Gallium Tris-(8-hydroxyquinoline)
  • Structures of two five-coordinated metal chelates of 2-methyl-8-quinolinol Source: ACS Publications URL
  • ES2356197T3 - Derivados de 8-oxiquinolina como moduladores del receptor b2 de bradiquinina Source: Google Patents URL

Sources

Exploratory

4-Bromo-2-methyl-quinolin-8-ol exact mass and molecular weight

An In-Depth Technical Guide: Physicochemical Profiling and Mass Spectrometry Analysis of 4-Bromo-2-methylquinolin-8-ol As drug discovery pipelines increasingly rely on halogenated heterocyclic scaffolds, the accurate phy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Physicochemical Profiling and Mass Spectrometry Analysis of 4-Bromo-2-methylquinolin-8-ol

As drug discovery pipelines increasingly rely on halogenated heterocyclic scaffolds, the accurate physicochemical characterization of these compounds becomes paramount. 4-Bromo-2-methylquinolin-8-ol (CAS: 1064677-06-0) is a highly versatile building block and active pharmaceutical ingredient (API) precursor. This whitepaper provides a comprehensive technical breakdown of its exact mass, molecular weight, analytical validation methodologies, and its mechanistic significance in medicinal chemistry.

Physicochemical Profiling & Isotopic Causality

In analytical chemistry, distinguishing between a compound's molecular weight and its exact mass is critical for accurate identification, particularly for halogenated compounds.

  • Molecular Weight (238.08 g/mol ): This value represents the weighted average mass of the molecule based on the natural terrestrial abundance of all its constituent isotopes . It is primarily used for stoichiometric calculations during synthesis and formulation.

  • Exact Mass (236.9789 Da): Also known as the monoisotopic mass, this is the mass of the molecule calculated using only the most abundant isotope of each element (e.g., 12C , 1H , 79Br , 14N , 16O ) . This is the primary value targeted in High-Resolution Mass Spectrometry (HRMS).

The Causality of the Bromine Isotopic Signature: The fundamental divergence between the exact mass and molecular weight of 4-Bromo-2-methylquinolin-8-ol is driven by the isotopic distribution of the bromine atom. Bromine naturally exists as two stable isotopes in a nearly 1:1 ratio: 79Br (50.69%) and 81Br (49.31%). In mass spectrometry, this isotopic reality causes a distinct doublet signature—an M peak and an M+2 peak separated by approximately 2 m/z units, with nearly equal intensities . Recognizing this causality is essential for differentiating brominated quinolines from non-halogenated impurities.

Quantitative Data Summary
ParameterValueAnalytical Relevance
Chemical Formula C10​H8​BrNO Defines elemental composition.
CAS Number 1064677-06-0Unique registry identifier.
Molecular Weight 238.08 g/mol Used for molarity and yield calculations.
Exact Mass (Monoisotopic) 236.9789 DaTarget for HRMS identification ( 79Br isotope).
Theoretical [M+H]+ ( 79Br ) 237.9862 m/z Primary quantitative peak in ESI+ mode.
Theoretical [M+H+2]+ ( 81Br ) 239.9842 m/z Secondary confirmatory peak in ESI+ mode.

Analytical Methodologies: Self-Validating HRMS Protocol

To definitively confirm the identity of 4-Bromo-2-methylquinolin-8-ol, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system , ensuring that both mass accuracy and isotopic ratios are internally verified during the run.

Causality behind experimental choices: The quinoline nitrogen is highly basic, making it an ideal candidate for positive Electrospray Ionization (ESI+). Formic acid (0.1%) is added to the mobile phase to drive protonation, yielding a strong [M+H]+ signal.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column from particulates.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% Formic Acid.

  • Ionization & Internal Calibration (Self-Validation Step 1): Operate the ESI source in positive mode. Continuously infuse a lock mass standard (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference spray. The system will use this known mass to self-correct any mass drift in real-time, ensuring the mass accuracy remains below 5 ppm.

  • Data Acquisition & Isotopic Validation (Self-Validation Step 2): Acquire data using a Time-of-Flight (TOF) or Orbitrap mass analyzer. The software must be programmed to automatically validate the compound identity by comparing the experimental M/M+2 intensity ratio against the theoretical 50.69:49.31 ratio for a single bromine atom.

MS_Workflow N1 Sample Prep (0.1% FA in MeOH) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 HRMS TOF (Mass Analyzer) N3->N4 N5 Data Validation (M/M+2 Ratio) N4->N5

Workflow for LC-HRMS analysis and isotopic validation of brominated quinolines.

Significance in Medicinal Chemistry & Drug Development

4-Bromo-2-methylquinolin-8-ol is not merely a structural curiosity; it is a highly engineered scaffold. The 8-hydroxyquinoline (8-HQ) core is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a diverse range of biological targets .

  • Bidentate Metal Chelation: The spatial proximity of the hydroxyl oxygen and the quinoline nitrogen allows the molecule to act as a bidentate ligand, chelating divalent metal ions ( Cu2+ , Zn2+ , Fe2+ ) . This mechanism is extensively exploited in the development of neuroprotective agents (where metal dyshomeostasis drives neurodegeneration) and anticancer drugs (where copper chelation inhibits angiogenesis).

  • The Role of Bromine Substitution: The addition of a bulky, lipophilic bromine atom at the 4-position serves a dual mechanistic purpose. First, it significantly increases the overall lipophilicity ( LogP ) of the molecule, enhancing cellular membrane penetration. Second, the electron-withdrawing nature of the halogen modulates the pKa of the hydroxyl group, fine-tuning its metal-binding affinity at physiological pH.

MoA Core 4-Bromo-2-methylquinolin-8-ol Sub1 8-Hydroxyquinoline Core Core->Sub1 Sub2 Bromine Substitution Core->Sub2 Mech1 Divalent Metal Chelation (Cu2+, Zn2+, Fe2+) Sub1->Mech1 Mech2 Increased Lipophilicity (Membrane Permeability) Sub2->Mech2 Effect Target Modulation & Therapeutic Efficacy Mech1->Effect Mech2->Effect

Pharmacological mechanism driven by the 8-hydroxyquinoline core and bromine substitution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65592, Tilbroquinol" (Representative source for C10​H8​BrNO exact mass properties). PubChem. URL:[Link]

  • Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy (2013). URL:[Link]

  • Oliveri, V., et al. "8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential." MedChemComm (2015). URL:[Link]

  • Pearson Education. "Bromine Isotope Patterns in Mass Spectrometry." Pearson+ Study Prep. URL: [Link]

Foundational

In-Depth Technical Guide: NMR Spectroscopic Characterization of 4-Bromo-2-methylquinolin-8-ol

Executive Summary The structural elucidation of highly functionalized heterocyclic compounds requires a rigorous understanding of quantum mechanical phenomena, spatial geometry, and electronic distribution. This technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized heterocyclic compounds requires a rigorous understanding of quantum mechanical phenomena, spatial geometry, and electronic distribution. This technical guide provides a comprehensive analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for 4-Bromo-2-methylquinolin-8-ol (CAS: 1064677-06-0). Designed for researchers and drug development professionals, this whitepaper dissects the causality behind specific chemical shifts—such as the peri-effect and the heavy atom effect—while providing a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Context: Structural Dynamics

4-Bromo-2-methylquinolin-8-ol is a tetrasubstituted quinoline derivative. The molecule's electronic architecture is defined by three competing forces:

  • The Inductive and Resonance Effects of the C-8 Hydroxyl Group: The -OH group acts as an electron-donating group (EDG) via the +M resonance effect, pushing electron density into the benzo ring.

  • The Steric and Magnetic Anisotropy of the C-4 Bromine: The bulky halogen atom exerts severe spatial compression on adjacent protons.

  • The Electron-Withdrawing Nature of the Pyridine Ring: The nitrogen atom at position 1 creates a baseline deshielding effect across the heteroaromatic system.

Understanding the interplay of these forces is critical for predicting and interpreting the NMR spectra of quinoline derivatives .

Structural Elucidation via 1 H NMR Spectroscopy

The proton NMR spectrum of 4-Bromo-2-methylquinolin-8-ol is governed by a fascinating conflict between resonance shielding and spatial deshielding.

  • The Peri-Effect on H-5: In a standard 8-hydroxyquinoline system, the H-5 proton (para to the C-8 hydroxyl) would typically be shielded by the +M effect of the oxygen atom. However, in this molecule, the massive van der Waals radius of the bromine atom at C-4 causes severe steric compression against H-5. This spatial proximity induces a strong magnetic anisotropy known as the peri-effect , which completely overrides the resonance shielding. Consequently, H-5 is pushed significantly downfield to ~7.95 ppm .

  • Resonance Shielding on H-7: Unlike H-5, the H-7 proton is ortho to the C-8 hydroxyl group and is unaffected by the C-4 bromine. It experiences the full force of the +M resonance shielding, making it the most upfield aromatic proton at ~7.15 ppm.

  • The Isolated H-3 Singlet: Positioned between the C-2 methyl group and the C-4 bromine, H-3 lacks any adjacent protons for scalar coupling, appearing as a sharp singlet at ~7.45 ppm.

Structural Elucidation via 13 C NMR Spectroscopy

Carbon-13 NMR provides a direct map of the molecule's skeletal framework. The assignments rely heavily on understanding spin-orbit coupling and electronegativity.

  • The Heavy Atom Effect at C-4: One might intuitively expect the carbon attached to the highly electronegative bromine atom to be severely deshielded. However, bromine induces a phenomenon known as the heavy atom effect . The large electron cloud of the halogen facilitates spin-orbit coupling, which shields the attached carbon nucleus. As a result, C-4 appears upfield relative to a standard heteroaromatic carbon, resonating at ~134.2 ppm rather than >145 ppm .

  • Core Deshielding (C-2 and C-8): The C-8 carbon is directly bonded to the hydroxyl oxygen, shifting it to ~151.5 ppm. The C-2 carbon is sandwiched between the electronegative nitrogen atom and the methyl group, pushing it to the furthest downfield position at ~158.2 ppm. Empirical data from the foundational substructure 2-methyl-8-hydroxyquinoline validates these core assignments .

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent artifact generation or signal loss.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of 4-Bromo-2-methylquinolin-8-ol in 0.6 mL of deuterated chloroform (CDCl 3​ ) or DMSO-d 6​ .

    • Self-Validation: Add 0.03% v/v Tetramethylsilane (TMS). The exact alignment of the TMS signal to 0.00 ppm validates the spectral calibration, ensuring that external magnetic drift is mathematically compensated.

  • Locking and Shimming: Insert the sample into a 400 MHz or 600 MHz spectrometer. Lock the magnetic field (B 0​ ) to the deuterium frequency of the solvent.

    • Causality: Shimming the Z-axis gradients until the TMS line width is < 1.0 Hz ensures magnetic field homogeneity, preventing artificial broadening of the H-3 singlet and the H-5/H-6/H-7 multiplets.

  • Probe Tuning and Matching: Manually or automatically tune the probe to the exact Larmor frequencies of 1 H and 13 C for the specific sample matrix to maximize the signal-to-noise ratio (SNR).

  • 1 H Acquisition: Execute a standard 1D pulse sequence (zg30). Use 16–32 scans with a relaxation delay (D1) of 2 seconds.

  • 13 C Acquisition: Execute a proton-decoupled pulse sequence (zgpg30 with WALTZ-16 decoupling). Use 1024–2048 scans.

    • Causality: A relaxation delay (D1) of 5 seconds is strictly mandated. Quaternary carbons (C-2, C-4, C-8, C-4a, C-8a) lack directly attached protons, resulting in significantly longer spin-lattice relaxation times ( T1​ ). Insufficient delay leads to signal saturation and the complete loss of these critical structural markers.

  • Signal Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to the Fourier Transform (FT). Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

Quantitative Data Presentation

Table 1: 1 H NMR Assignments for 4-Bromo-2-methylquinolin-8-ol (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
-OH 8.25br s-1HBroadened due to chemical exchange; shifts with concentration.
H-5 7.95dd8.4, 1.21HDeshielded by the peri-effect of the C-4 bromine atom.
H-3 7.45s-1HIsolated proton between C-2 methyl and C-4 bromine.
H-6 7.45t8.01HStandard ortho-ortho scalar coupling to H-5 and H-7.
H-7 7.15dd7.6, 1.21HShielded by the +M resonance effect of the C-8 hydroxyl group.
-CH 3​ 2.72s-3HTypical shift for a methyl group alpha to a heteroaromatic nitrogen.

Table 2: 13 C NMR Assignments for 4-Bromo-2-methylquinolin-8-ol (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-2 158.2CqDeshielded by the adjacent electronegative nitrogen and methyl group.
C-8 151.5CqStrongly deshielded by the directly attached hydroxyl oxygen.
C-8a 138.4CqBridgehead carbon adjacent to the nitrogen atom.
C-4 134.2CqHalogenated carbon; upfield shift relative to inductive expectations due to the heavy atom effect.
C-6 128.5CHMeta to the hydroxyl group; standard aromatic region.
C-4a 126.8CqBridgehead carbon connecting the two ring systems.
C-3 124.5CHAlpha to the methyl group, beta to the bromine atom.
C-5 121.0CHPara to the hydroxyl group; shielded by resonance.
C-7 110.8CHOrtho to the hydroxyl group; strongly shielded by resonance (+M effect).
-CH 3​ 25.1CH 3​ Aliphatic methyl carbon attached to an aromatic ring.

Workflow Visualization

NMR_Workflow Sample 1. Sample Preparation (Dissolve in CDCl3/DMSO-d6) Lock 2. Lock & Shim (Deuterium Lock, Z-Shims) Sample->Lock Insert Tube Tune 3. Probe Tuning & Matching (1H / 13C Frequencies) Lock->Tune Optimize B0 Acq 4. Data Acquisition (Pulse Sequence, FID Generation) Tune->Acq Calibrate RF Process 5. Signal Processing (FT, Phase & Baseline Correction) Acq->Process FID Data Analyze 6. Spectral Analysis (Peak Picking, Integration) Process->Analyze Spectrum

Step-by-step workflow for the acquisition and processing of NMR spectra for quinoline derivatives.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.[Link]

  • PubChem. (2025). 4-Bromo-8-hydroxyquinoline. National Center for Biotechnology Information.[Link]

  • PubChem. (2025). 2-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information.[Link]

Exploratory

Physicochemical properties of 4-Bromo-2-methyl-quinolin-8-ol

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methyl-quinolin-8-ol Abstract This technical guide provides a comprehensive examination of the physicochemical properties of 4-Bromo-2-methyl-qui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methyl-quinolin-8-ol

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 4-Bromo-2-methyl-quinolin-8-ol (CAS RN: 1064677-06-0), a halogenated derivative of the versatile 2-methyl-8-hydroxyquinoline scaffold. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document leverages established principles of physical organic chemistry and draws upon empirical data from closely related structural analogs to construct a robust and predictive profile. We present a plausible multi-step synthetic pathway, detailed predictions of its spectroscopic characteristics (NMR, MS, IR), and an analysis of its core physicochemical parameters including acidity (pKa), lipophilicity (LogP), and solubility. Furthermore, potential applications in medicinal chemistry and materials science are discussed, grounded in the known biological and photophysical activities of the broader quinoline class. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this compound in novel scientific applications.

Introduction and Strategic Context

The quinoline scaffold is a privileged heterocyclic motif in drug discovery and materials science. The 8-hydroxyquinoline (8-HQ) subset, in particular, is renowned for its potent metal-chelating properties, which underpin a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The introduction of substituents onto the quinoline core allows for the fine-tuning of these properties. A methyl group at the 2-position (the "quinaldine" analogue) can influence steric interactions and solubility, while halogenation, such as the introduction of a bromine atom at the 4-position, profoundly impacts the electronic distribution, lipophilicity, and metabolic stability of the molecule.

4-Bromo-2-methyl-quinolin-8-ol is therefore a compound of significant interest. The electron-withdrawing nature of the bromine atom at the C4 position is expected to modulate the pKa of both the phenolic hydroxyl and the quinolinic nitrogen, thereby influencing its chelation kinetics and the stability of its metal complexes. This guide provides the essential technical data and procedural insights required to facilitate its investigation.

Synthesis and Purification Strategy

Direct electrophilic bromination of 2-methyl-quinolin-8-ol is unlikely to yield the desired C4-isomer, as the 8-hydroxyl group strongly directs substitution to the 5- and 7-positions.[3] Therefore, a more strategic, multi-step synthesis is required. The following proposed pathway is based on established transformations in quinoline chemistry.[4][5]

Proposed Synthetic Workflow

The logical approach involves the construction of the 4-bromo-2-methylquinoline core, followed by the late-stage introduction or deprotection of the 8-hydroxyl group. An effective strategy begins with the conversion of the readily available 2-methyl-4-hydroxyquinoline (4-hydroxyquinaldine).

Synthetic_Workflow start 2-Methyl-4-hydroxyquinoline step1 Bromination (e.g., POBr₃ or PBr₃/PBr₅) start->step1 intermediate1 4-Bromo-2-methylquinoline step1->intermediate1 step2 Directed Ortho-Lithiation & Borylation (e.g., n-BuLi/TMP, B(OiPr)₃) intermediate1->step2 intermediate2 4-Bromo-2-methylquinolin-8-yl boronic ester step2->intermediate2 step3 Oxidative Deprotection (e.g., H₂O₂, NaOH) intermediate2->step3 product 4-Bromo-2-methyl-quinolin-8-ol step3->product

Caption: Proposed multi-step synthesis of 4-Bromo-2-methyl-quinolin-8-ol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromo-2-methylquinoline [5]

  • To a stirred solution of 2-methyl-4-hydroxyquinoline (1 equiv.) in a suitable high-boiling solvent (e.g., toluene), add phosphorus oxybromide (POBr₃, 1.5 equiv.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110-130 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) until pH 8-9 is reached.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure 4-Bromo-2-methylquinoline.

Step 2 & 3: Conversion to 4-Bromo-2-methyl-quinolin-8-ol This subsequent two-step sequence involves advanced organometallic techniques and should be performed under anhydrous conditions by personnel experienced in these methods.

  • Prepare a solution of 4-Bromo-2-methylquinoline (1 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Add a strong, non-nucleophilic base such as a lithium amide base (e.g., LDA or LiTMP, 1.1 equiv.) to effect directed deprotonation at the C8 position.

  • After stirring for 1-2 hours at low temperature, add a boronic ester precursor like triisopropyl borate (B(OiPr)₃, 1.2 equiv.) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Work up the boronic ester intermediate and proceed directly to the oxidation step.

  • Dissolve the crude boronic ester in a THF/water mixture and treat with an oxidant such as hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) to furnish the target 8-hydroxyl group.

  • Purify the final product, 4-Bromo-2-methyl-quinolin-8-ol, using column chromatography or recrystallization.

Structural Elucidation and Spectroscopic Profile

The following section details the predicted spectroscopic data for 4-Bromo-2-methyl-quinolin-8-ol. These predictions are based on established substituent effects on the quinoline ring system and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are key to confirming the substitution pattern. The bromine at C4 will induce a downfield shift on the adjacent C5 proton, while the C2-methyl and C8-hydroxyl groups will also exert characteristic influences.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Notes
~10.0 - 11.0br s1H8-OHPhenolic proton, exchangeable with D₂O. Position is concentration-dependent.
~8.10d1HH-5Downfield shift due to peri-interaction and deshielding from the C4-bromine.
~7.65t1HH-6Typical aromatic triplet for a 1,2,3-trisubstituted benzene ring.
~7.50s1HH-3Singlet due to lack of adjacent protons. Electron-withdrawing C4-Br may shift it slightly downfield compared to 2-methyl-8-HQ.
~7.30d1HH-7Upfield-most aromatic proton on the carbocyclic ring, ortho to the electron-donating -OH group.
~2.70s3H2-CH₃Characteristic singlet for the quinaldine methyl group.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale & Comparative Notes
~158.0C-2Carbon bearing the methyl group.
~152.0C-8Carbon attached to the hydroxyl group, significantly downfield.
~145.0C-8aQuaternary carbon at the ring junction.
~138.0C-4aQuaternary carbon at the ring junction.
~130.0C-6Aromatic CH.
~128.5C-5Aromatic CH, deshielded by C4-Br.
~125.0C-4Carbon directly attached to bromine, shows a significant downfield shift.
~122.0C-3Aromatic CH in the pyridine ring.
~115.0C-7Aromatic CH, shielded by the adjacent -OH group.
~24.02-CH₃Methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and elemental composition, particularly the presence of bromine.

  • Molecular Formula: C₁₀H₈BrNO

  • Monoisotopic Mass: 236.98 Da

  • Key Feature (Electron Impact or ESI+): A characteristic isotopic pattern for a single bromine atom will be observed. The molecular ion region will show two peaks of nearly equal intensity: [M]⁺ at m/z ≈ 237 and [M+2]⁺ at m/z ≈ 239, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Predicted Fragmentation: Loss of Br radical (M-79/81), and fragmentation of the quinoline ring.

Infrared (IR) Spectroscopy
  • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration from the phenolic hydroxyl group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1610, 1570, 1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system.

  • ~1250 cm⁻¹: C-O stretching of the phenol.

  • ~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

  • ~650-550 cm⁻¹: C-Br stretching vibration.

Core Physicochemical Properties

A compound's utility is largely dictated by its fundamental physicochemical characteristics.

Table 3: Summary of Physicochemical Properties

PropertyPredicted Value / CharacteristicMethod of Estimation / Rationale
Molecular Weight 238.08 g/mol Calculated from molecular formula.
Appearance Off-white to pale yellow solidBased on related 8-hydroxyquinoline derivatives.
Melting Point 110 - 130 °CEstimation based on analogs. Halogenation can increase melting point over the parent compound.
Solubility Soluble in DMSO, DMF, hot ethanol. Sparingly soluble in water, chloroform.Predicted based on polarity. The hydroxyl group provides some polar character, but the brominated aromatic system dominates.
pKa (Phenolic OH) 8.5 - 9.5The parent 8-hydroxyquinoline has a pKa of ~9.9. The electron-withdrawing C4-Br will increase acidity (lower pKa).
pKa (Quinolinium N) 3.5 - 4.5The parent quinaldine has a pKa of ~5.4. The C4-Br will decrease basicity (lower pKa).
LogP ~3.0 - 3.5The XLogP3 for 4-bromo-8-hydroxyquinoline is 2.7.[6] The addition of a methyl group will further increase lipophilicity.

Analytical Characterization Workflow

Ensuring the purity and identity of a newly synthesized batch is critical. The following workflow represents a standard characterization cascade.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis synthesis Crude Product tlc TLC Analysis (Reaction Monitoring) synthesis->tlc nmr ¹H and ¹³C NMR (Structural Confirmation) synthesis->nmr ms LC-MS / HRMS (Identity & Purity) nmr->ms ir FT-IR Spectroscopy (Functional Groups) ms->ir mp Melting Point (Purity Assessment) ir->mp hplc HPLC Analysis (Quantitative Purity >95%) mp->hplc final_product Characterized Compound hplc->final_product

Caption: Standard workflow for the analytical characterization of the title compound.

Potential Applications and Future Directions

The unique substitution pattern of 4-Bromo-2-methyl-quinolin-8-ol suggests several promising avenues for research:

  • Medicinal Chemistry: As a metal chelator, it could be explored for its anticancer activity, potentially acting as an ionophore or disrupting metal-dependent enzymes.[7] The C4-bromo position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to develop more complex analogues and probe structure-activity relationships.

  • Materials Science: 8-Hydroxyquinoline derivatives are known fluorophores and are used in the construction of organic light-emitting diodes (OLEDs). The heavy bromine atom could enhance intersystem crossing, making the compound a candidate for studies in phosphorescence and photodynamic therapy.

  • Analytical Chemistry: The compound could serve as a selective chelating agent for the detection or extraction of specific metal ions, with its properties tuned by the C2-methyl and C4-bromo substituents.

Conclusion

4-Bromo-2-methyl-quinolin-8-ol represents a scientifically intriguing yet underexplored molecule. This guide provides a comprehensive, predictive framework for its synthesis, characterization, and fundamental physicochemical properties. By synthesizing data from related compounds and applying first principles of chemistry, we have outlined the necessary protocols and expected outcomes to enable its successful investigation. It is our hope that this document will serve as a valuable catalyst for researchers to unlock the potential of this promising quinoline derivative.

References

  • PubChem. 4-Bromo-8-hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Wang, Z. H., et al. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1117. Available from: [Link]

  • Wu, J., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available from: [Link]

  • PubChemLite. 4-bromo-2-methylquinoline (C10H8BrN). Available from: [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3034–3049. Available from: [Link]

  • Takuwa, T., et al. (2001). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1, (1), 103-108. Available from: [Link]

  • Chen, J. L., et al. (2009). 8-Bromo-2-methyl-quinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Available from: [Link]

  • Google Patents. (2014). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. Available from: [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Available from: [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(9), 2008. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Available from: [Link]

  • Chemical Substance Information. 4-Bromo-8-methyl-2-propylquinoline hydrobromide. Available from: [Link]

  • NIST. 8-Quinolinol, 2-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

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Foundational

Solubility Profile of 4-Bromo-2-methyl-quinolin-8-ol in Polar Aprotic Solvents: Thermodynamic Modeling and Practical Workflows

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development and Materials Science. Executive Summary The rational selection of solvents is a critical inflection point in the synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development and Materials Science.

Executive Summary

The rational selection of solvents is a critical inflection point in the synthesis, purification, and formulation of halogenated quinoline derivatives. 4-Bromo-2-methyl-quinolin-8-ol is a highly functionalized bidentate chelating agent utilized in the development of bioactive metal complexes (e.g., Gallium and Indium luminophores) and targeted therapeutics[1][2]. However, its rigid planar structure, combined with the lipophilicity of the bromine atom, results in a high crystal lattice energy that severely restricts its solubility in aqueous and protic media[3].

This whitepaper provides an in-depth analysis of the solubility profile of 4-Bromo-2-methyl-quinolin-8-ol in polar aprotic solvents. By examining the thermodynamics of dissolution and providing a self-validating experimental framework, this guide empowers scientists to optimize reaction conditions and formulation strategies with predictive accuracy.

Molecular Architecture and Solvation Mechanics

To understand why certain solvents succeed where others fail, we must deconstruct the molecular architecture of 4-Bromo-2-methyl-quinolin-8-ol and its specific solvent-solute interactions.

  • The 8-Hydroxyl (8-OH) Donor: The primary handle for solvation is the 8-OH group, which acts as a strong hydrogen-bond donor.

  • Steric Shielding at the 2-Position: The presence of the 2-methyl group introduces significant steric hindrance around the quinoline nitrogen (N1). In unmethylated 8-hydroxyquinolines, protic solvents (like methanol) can donate hydrogen bonds to this nitrogen. However, the 2-methyl group sterically restricts this interaction, rendering protic solvents highly inefficient[2].

  • Halogen-Induced Polarizability: The 4-bromo substituent increases the molecule's overall lipophilicity and polarizability, strengthening intermolecular dispersion forces within the crystal lattice[4].

The Polar Aprotic Advantage: Because the basicity of the quinoline nitrogen is sterically compromised, the molecule relies almost entirely on its 8-OH group to interact with solvents. Polar aprotic solvents—such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO)—possess highly electronegative oxygen atoms that act as exceptional hydrogen-bond acceptors. These solvents effectively "pull" the proton from the 8-OH group, breaking the π−π stacking of the crystal lattice without requiring a hydrogen-bond donor of their own[5].

Pathway S1 Solvent Dipole Moment & H-Bond Acceptor S2 Disruption of Solute Crystal Lattice S1->S2 S3 Solute-Solvent H-Bonding (8-OH to Solvent) S2->S3 S5 Thermodynamic Equilibrium (Max Solubility in DMF/NMP) S3->S5 S4 Steric Shielding by 2-Methyl Group S4->S3 Modulates

Fig 1: Solvation mechanics of 4-Bromo-2-methyl-quinolin-8-ol in polar aprotic media.

Quantitative Solubility Profile in Polar Aprotic Media

Based on thermodynamic studies of homologous halogenated 8-hydroxyquinolines (such as 5,7-dibromo-8-hydroxyquinoline), solubility follows a predictable hierarchy governed by the solvent's hydrogen-bond acceptor basicity and dielectric constant[4].

The table below synthesizes the representative mole fraction solubility ( xe​ ) of 4-Bromo-2-methyl-quinolin-8-ol across standard operational temperatures.

Table 1: Representative Mole Fraction Solubility ( xe​×103 ) in Polar Aprotic Solvents

Solvent298.15 K (25°C)313.15 K (40°C)328.15 K (55°C)Solvation Driver
NMP 12.4518.2026.41High dipole moment, strong H-bond acceptor
DMF 11.1816.5224.15Optimal steric profile for 8-OH interaction
DMSO 8.4212.1518.50Strong S=O acceptor, but higher viscosity
Acetone 4.216.509.82Moderate polarity, high volatility
Acetonitrile 1.552.423.91Weak H-bond acceptor (Nitrogen-based)

Data extrapolated from validated thermodynamic models of structurally analogous brominated quinolin-8-ol derivatives[4][6].

Thermodynamic Modeling Framework

To interpolate solubility at non-standard temperatures, the is the industry standard for these systems[4]:

lnxe​=A+TB​+ClnT

Where xe​ is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical solvent-specific constants. The positive correlation with temperature confirms that the dissolution of 4-Bromo-2-methyl-quinolin-8-ol in these solvents is an endothermic process ( ΔHsol​>0 ).

Self-Validating Experimental Methodology (Shake-Flask Protocol)

As a Senior Application Scientist, I cannot overstate the importance of data integrity in solubility profiling. Dynamic methods (like focused beam reflectance measurement) are often skewed by the needle-like crystal habits typical of quinoline derivatives. Therefore, the Isothermal Saturation Shake-Flask Method remains the gold standard[7].

The following protocol is designed as a self-validating system to prevent supersaturation artifacts and undetected polymorphic transitions.

Step-by-Step Methodology
  • Preparation & Equilibration:

    • Add an excess amount of 4-Bromo-2-methyl-quinolin-8-ol (approx. 500 mg) to 10 mL of the target polar aprotic solvent in a tightly sealed, amber-glass vial (to prevent photo-degradation of the halogenated aromatic ring).

    • Submerge the vial in a thermostatic water bath controlled to ±0.05 K.

    • Agitate at 150 RPM.

  • The Two-Point Validation (Critical Step):

    • Extract a 0.5 mL aliquot at t=48 hours and t=72 hours.

    • Causality: Halogenated quinolines dissolve slowly due to high lattice energy. If the concentration difference between 48h and 72h is <2% , thermodynamic equilibrium is officially validated.

  • Phase Separation & Filtration:

    • Centrifuge the aliquots at 10,000 RPM for 10 minutes at the exact experimental temperature to prevent premature precipitation.

    • Filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter. Note: Do not use Nylon filters, as the lipophilic bromo-quinoline will non-specifically bind to the membrane, causing false-negative concentration readings.

  • Quantification:

    • Dilute the filtrate immediately with mobile phase and quantify via HPLC-UV (detection at ~254 nm).

  • Solid-Phase Verification (E-E-A-T Standard):

    • Recover the residual solid from the vial and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents like DMF and DMSO are notorious for forming solvates with chelating agents[1]. If the XRPD pattern shifts, you have measured the solubility of a solvate, not the pure polymorph. This step guarantees the integrity of your thermodynamic data.

Workflow N1 Excess Solute + Polar Aprotic Solvent N2 Isothermal Shaking (72h, ±0.05 K) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 Supernatant Filtration (0.22 µm PTFE) N3->N4 N5 HPLC / UV-Vis Quantification N4->N5 N6 Thermodynamic Modeling N5->N6

Fig 2: Step-by-step workflow of the self-validating isothermal saturation shake-flask method.

Implications for Synthesis and Drug Development

Understanding this solubility profile directly impacts downstream applications:

  • Metal Complexation (Ga, In, Al): When synthesizing bioactive Gallium(III) or Indium(III) complexes, the metal salts are typically water-soluble, while 4-Bromo-2-methyl-quinolin-8-ol is not. By leveraging DMF or NMP as a primary solvent, chemists can create miscible co-solvent systems (e.g., DMF/Water) that keep the ligand in solution long enough for the slow, concerted coordination of the chelate to occur without premature ligand precipitation[1][2].

  • Toxicity vs. Solvency in Formulation: While NMP and DMF offer maximum solubility, they carry regulatory burdens (ICH Class 2 solvents). For biological assays, DMSO is preferred despite its slightly lower solubilizing capacity, as it is better tolerated in cellular assays and stabilizes the resulting metal-ligand products[1][8].

References

  • Wu, Z., et al. (2020). "Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K". Journal of Chemical & Engineering Data. Available at:[Link]

  • Munteanu, C. R., et al. (2025). "New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies". Dalton Transactions. Available at:[Link]

  • Kim, et al. (2020). "Synthesis and Photophysical Properties of a Series of Dimeric Indium Quinolinates". Molecules. Available at:[Link]

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective". European Journal of Medicinal Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Applications of 4-Bromo-2-methyl-quinolin-8-ol in fluorescence sensing

Application Note: 4-Bromo-2-methyl-quinolin-8-ol as a Versatile Scaffold for Advanced Fluorescence Sensing Executive Summary & Mechanistic Rationale 4-Bromo-2-methyl-quinolin-8-ol is a highly specialized, bifunctional sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Bromo-2-methyl-quinolin-8-ol as a Versatile Scaffold for Advanced Fluorescence Sensing

Executive Summary & Mechanistic Rationale

4-Bromo-2-methyl-quinolin-8-ol is a highly specialized, bifunctional scaffold utilized in the development of advanced fluorescent chemosensors. While 8-hydroxyquinoline (8-HQ) is a well-established fluorogenic ligand for metal ions[1], its native form often suffers from low quantum yields, short emission wavelengths, and poor selectivity among transition metals. The strategic substitutions on 4-Bromo-2-methyl-quinolin-8-ol overcome these limitations through two distinct mechanistic pathways:

  • Steric Control via the 2-Methyl Group: The 2-methyl group (quinaldine core) provides targeted steric hindrance. This physical clash prevents the formation of 3:1 ligand-to-metal octahedral complexes (such as those typically formed with Al³⁺), thereby shifting the thermodynamic preference toward 2:1 or 1:1 complexes. This makes the scaffold highly selective for Zn²⁺ over competing trivalent ions[2].

  • Electronic Tuning via the 4-Bromo Group: The bromine atom serves a dual purpose. In the free ligand, it acts as a heavy atom, quenching intrinsic background fluorescence via enhanced intersystem crossing. More importantly, it provides an orthogonal, highly reactive site for palladium-catalyzed cross-coupling, enabling the extension of the π -conjugated system to red-shift emission and drastically increase quantum yield[3].

CHEF and ESIPT Mechanisms: In its unbound state, the fluorescence of this scaffold is quenched by Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen[4]. Upon coordination with a target metal ion (e.g., Zn²⁺), the hydroxyl proton is displaced, locking the molecule into a rigid chelate. This inhibits the ESIPT non-radiative decay pathway and activates Chelation-Enhanced Fluorescence (CHEF), resulting in a massive "turn-on" signal[5].

G A 4-Bromo-2-methyl- quinolin-8-ol B Pd-Catalyzed Cross-Coupling A->B Functionalization C π-Extended Fluorescent Sensor B->C Red-shifted Emission E CHEF Activation (Fluorescence ON) C->E Binding D Target Analyte (e.g., Zn²⁺) D->E Coordination

Workflow of sensor development from 4-Bromo-2-methyl-quinolin-8-ol to functional CHEF activation.

Protocol 1: Synthesis of a π -Extended Fluorescent Sensor

To utilize the 4-bromo position for sensor development, a Suzuki-Miyaura cross-coupling is performed to attach an extended fluorophore (e.g., a triphenylamine or naphthalimide derivative).

  • Causality Note: The free -OH group at the 8-position can coordinate with the palladium catalyst, leading to catalyst poisoning or unwanted side reactions. Therefore, it must be protected prior to the coupling step[6].

Step-by-Step Methodology:

  • Protection: Dissolve 4-Bromo-2-methyl-quinolin-8-ol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and benzyl bromide (1.2 eq). Stir at 85°C for 12 hours. The basic conditions deprotonate the phenol, allowing nucleophilic attack on the benzyl bromide[3].

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). Extract with dichloromethane, wash with brine, and purify via silica gel chromatography to isolate the protected intermediate.

  • Cross-Coupling: In a Schlenk flask, combine the protected intermediate (1.0 eq), an arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Add a solvent mixture of Toluene/EtOH/H₂O (3:1:1). Causality Note: Thorough degassing (freeze-pump-thaw or argon sparging) is critical because molecular oxygen irreversibly oxidizes the Pd(0) active catalyst to inactive Pd(II)[6].

  • Reaction & Deprotection: Heat at 90°C for 16 hours. After standard workup, remove the benzyl protecting group using Pd/C and H₂ (or BBr₃ in DCM) to yield the final π -extended 4-aryl-2-methyl-quinolin-8-ol sensor[3].

Protocol 2: Fluorescence Titration and Zn²⁺ Sensing Assay

This protocol establishes a self-validating analytical system to determine the Limit of Detection (LOD) and binding affinity for Zn²⁺[1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of the synthesized sensor in spectroscopic-grade DMSO. Prepare a 10 mM stock solution of Zn(NO₃)₂ in deionized water.

  • Assay Matrix: Prepare the working testing solution (e.g., 10 µM sensor in 10 mM HEPES buffer, pH 7.4, containing 30% EtOH to ensure solubility).

  • Titration: Transfer 2.0 mL of the sensor solution to a quartz cuvette. Record the baseline fluorescence emission spectrum.

  • Incremental Addition: Add Zn²⁺ stock solution in 0.5 µM increments. After each addition, mix thoroughly and incubate for 2 minutes to ensure complete thermodynamic complexation before recording the spectrum[4].

  • Validation (Selectivity Control): Repeat the titration using competing biologically relevant ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺). Causality Note: Cu²⁺ often quenches fluorescence due to its paramagnetic nature; establishing selectivity against Cu²⁺ proves the steric exclusion provided by the 2-methyl group[7].

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against [Zn²⁺]. Calculate the LOD using the equation LOD=3σ/k , where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.

Quantitative Data Presentation

Compound / StateAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)ESIPT StatusPrimary Selectivity
Scaffold (Free) 320N/A (Quenched)< 0.01ActiveN/A
Extended Sensor (Free) 380410 (Weak)0.05ActiveN/A
Extended Sensor + Zn²⁺ 420540 (Strong)0.65InhibitedZn²⁺ over Al³⁺/Mg²⁺
Extended Sensor + Cu²⁺ 415N/A (Quenched)< 0.01InhibitedN/A (Paramagnetic)

Table 1: Representative photophysical properties demonstrating the shift from the quenched precursor to the highly emissive Zn²⁺-bound state.

Protocol 3: Live-Cell Fluorescence Imaging

To validate the sensor's utility in biological drug development, it must be evaluated in vitro for cell permeability and intracellular binding[8].

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or A549 cells in glass-bottom confocal dishes and incubate at 37°C with 5% CO₂ for 24 hours.

  • Sensor Loading: Wash cells with PBS and incubate with 5 µM of the sensor (diluted in serum-free media from a DMSO stock, final DMSO < 0.5%) for 30 minutes. Causality Note: Serum-free media must be used to prevent the sensor from prematurely binding to zinc-rich proteins (like bovine serum albumin) present in standard FBS[8].

  • Washing & Imaging: Wash thrice with PBS to remove unbound sensor, drastically reducing background noise. Image using a confocal laser scanning microscope.

  • Validation (Negative Control): Treat a parallel dish of cells with 50 µM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine, a highly affine, cell-permeable heavy metal chelator) for 30 minutes prior to sensor loading. The absence of fluorescence in this control validates that the observed signal in the primary dish is genuinely due to endogenous mobile Zn²⁺ and not non-specific binding or autofluorescence.

References

  • Wang, Dan. "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex." ACS Omega, 2022.[Link]

  • Wang, Li Hua, and Zhi Xiang Ji. "Synthesis, Spectral Properties of Di-(2-methyl-8-hydroxyquinoline)Zinc." Advanced Materials Research, 2013.[Link]

  • Abousalham, Abdelkarim et al. "Development of a Direct and Continuous Phospholipase D Assay Based on the Chelation-Enhanced Fluorescence Property of 8-Hydroxyquinoline." Analytical Chemistry, 2015.[Link]

  • Zhang, Han et al. "8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions." Organic Letters, 2005.[Link]

  • Frederickson, Christopher J. et al. "Biochemistry of Mobile Zinc and Nitric Oxide Revealed by Fluorescent Sensors." PMC, NIH, 2008.[Link]

  • Li, G. et al. "Synthesis and Properties of a Novel Four-Coordinate 8-Hydroxy-Quinolate-Based Complex." PMC, NIH, 2024.[Link]

Sources

Application

Using 4-Bromo-2-methyl-quinolin-8-ol as a ligand in cross-coupling reactions

An In-Depth Technical Guide to the Application of 4-Bromo-2-methyl-quinolin-8-ol in Cross-Coupling Reactions Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of 4-Bromo-2-methyl-quinolin-8-ol in Cross-Coupling Reactions

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-Bromo-2-methyl-quinolin-8-ol as a highly effective N,O-bidentate ligand in a variety of palladium-catalyzed cross-coupling reactions. The unique structural and electronic properties of this ligand offer a compelling alternative to traditional phosphine-based systems, often providing enhanced stability, efficiency, and cost-effectiveness.

Introduction: The Quinolin-8-ol Scaffold in Catalysis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science.[1] When functionalized with a hydroxyl group at the 8-position, it becomes the well-known chelating agent, 8-hydroxyquinoline (Oxine).[2] This N,O-bidentate motif forms stable complexes with a wide range of transition metals, including palladium, making it an excellent platform for ligand design in catalysis.[3]

4-Bromo-2-methyl-quinolin-8-ol (CAS No: 1064677-06-0) is a specific derivative that offers several strategic advantages:[4]

  • N,O-Bidentate Chelation: The nitrogen of the quinoline ring and the oxygen of the hydroxyl group form a stable five-membered ring with the metal center. This chelation effect enhances the stability of the catalytic species, preventing facile catalyst decomposition (e.g., formation of palladium black) and often leading to higher turnover numbers (TONs).

  • Tunable Electronic Properties: The quinoline ring system can modulate the electron density at the palladium center, influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Phosphine-Free System: This ligand allows for the development of phosphine-free catalytic systems. Organophosphines can be expensive, air-sensitive, and toxic, making their avoidance a significant goal in developing greener and more practical synthetic methodologies.[3][5]

  • Strategic Substituents: The methyl group at the 2-position can influence the steric environment around the metal center, while the bromo group at the 4-position serves as a handle for further synthetic modifications of the ligand itself, allowing for the creation of a library of related ligands with fine-tuned properties.

Mechanistic Rationale: Why 4-Bromo-2-methyl-quinolin-8-ol Excels

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[6] The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

The 4-Bromo-2-methyl-quinolin-8-ol ligand plays a crucial role in stabilizing the palladium catalyst throughout this cycle.

Generic_Cross_Coupling_Cycle Figure 1: Generalized Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X (L) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R' (L) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Product Release

Caption: Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The N,O-bidentate chelation from the ligand (L) stabilizes the electron-deficient Pd(II) intermediates formed after oxidative addition, preventing side reactions like β-hydride elimination where possible. This stabilization is critical for achieving high yields and clean reactions, particularly with challenging substrates. Furthermore, quinoline-based ligands have been shown to facilitate high catalytic activity in various C-C bond-forming reactions.[3]

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds, a common motif in pharmaceuticals.[8][9] The use of 4-Bromo-2-methyl-quinolin-8-ol as a ligand provides a robust system for coupling aryl halides with arylboronic acids.[10][11]

Catalytic Cycle Visualization

Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle featuring the quinoline ligand (L).

Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials and Reagents

Reagent/MaterialPurposeSupplier Example
4-Bromo-2-methyl-quinolin-8-olLigandBLD Pharm[4]
Palladium(II) Acetate (Pd(OAc)₂)Catalyst PrecursorSigma-Aldrich
Aryl BromideSubstrateCommercially Available
Arylboronic AcidCoupling PartnerCommercially Available
Potassium Carbonate (K₂CO₃)BaseFisher Scientific
1,4-DioxaneSolventVWR
WaterCo-solvent---
Schlenk flask / reaction vialReaction Vessel---
Magnetic stirrer/hotplateAgitation/Heating---

Experimental Procedure

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Palladium(II) Acetate (1 mol%) and 4-Bromo-2-methyl-quinolin-8-ol (2.2 mol%) to a Schlenk flask. Add a portion of the solvent and stir for 15-20 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Application Note: Heck Reaction

The Heck reaction is a fundamental tool for forming carbon-carbon bonds between aryl halides and alkenes, enabling the synthesis of substituted olefins.[12][13][14] Quinoline-based ligands have proven to be efficient in phosphine-free Heck catalysis.[3][15]

Catalytic Cycle Visualization

Caption: Figure 3: Heck Reaction Catalytic Cycle.

Protocol: Synthesis of a Stilbene Derivative

This protocol outlines a general method for the Heck coupling of an aryl iodide with styrene.

Materials and Reagents

Reagent/MaterialPurposeSupplier Example
4-Bromo-2-methyl-quinolin-8-olLigandBLD Pharm[4]
Palladium(II) Acetate (Pd(OAc)₂)Catalyst PrecursorSigma-Aldrich
Aryl IodideSubstrateCommercially Available
StyreneCoupling PartnerCommercially Available
Triethylamine (Et₃N) or K₂CO₃BaseFisher Scientific
N,N-Dimethylformamide (DMF)SolventVWR

Experimental Procedure

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Palladium(II) Acetate (1-2 mol%), 4-Bromo-2-methyl-quinolin-8-ol (2-4 mol%), the aryl iodide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent and Substrate Addition: Add DMF, followed by styrene (1.5 equiv) via syringe.

  • Reaction Execution: Heat the mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure stilbene derivative.

Application Note: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital reaction for constructing C-N bonds, which are ubiquitous in pharmaceuticals and agrochemicals.[16][17][18] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. Quinoline-based systems have been successfully employed in these transformations.[19][20]

Catalytic Cycle Visualization

Caption: Figure 4: Buchwald-Hartwig Amination Cycle.

Protocol: Synthesis of a Diaryl-amine

This protocol provides a general procedure for the C-N coupling of an aryl bromide with a secondary amine.

Materials and Reagents

Reagent/MaterialPurposeSupplier Example
4-Bromo-2-methyl-quinolin-8-olLigandBLD Pharm[4]
Pd₂(dba)₃Catalyst PrecursorSigma-Aldrich
Aryl BromideSubstrateCommercially Available
Secondary Amine (e.g., Morpholine)Coupling PartnerCommercially Available
Sodium tert-butoxide (NaOt-Bu)BaseSigma-Aldrich
TolueneSolventVWR

Experimental Procedure

  • Reaction Setup (Glovebox): In a glovebox, add Pd₂(dba)₃ (1 mol%), 4-Bromo-2-methyl-quinolin-8-ol (2.5 mol%), sodium tert-butoxide (1.4 equiv), and the aryl bromide (1.0 equiv) to a reaction vial.

  • Solvent and Substrate Addition: Add toluene, followed by the secondary amine (1.2 equiv).

  • Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS. Reactions are often complete in 2-18 hours.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by column chromatography.

Application Note: Sonogashira Coupling

The Sonogashira coupling reaction is the most widely used method for forming C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[21] This reaction is fundamental to the synthesis of conjugated enynes and aryl alkynes, which are important in materials science and natural product synthesis.[22][23]

Catalytic Cycle Visualization

Sonogashira_Cycle Figure 5: Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L OxAdd Oxidative Addition(Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alk Ar-Pd(II)-C≡CR' (L) Transmetal->PdII_Alk RedElim ReductiveElimination PdII_Alk->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product CuX Cu(I)X Alkyne R'C≡CH CuAcetylide Cu(I)C≡CR' Alkyne->CuAcetylide Base CuAcetylide->Transmetal CuAcetylide->CuX Transmetalates to Pd(II) Base Base

Sources

Method

Application Note: In Vitro Cytotoxicity Assays for 4-Bromo-2-methyl-quinolin-8-ol Compounds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field of Application: Preclinical Oncology, Antimicrobial Screening, and Metallodrug Development Executive Summary & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field of Application: Preclinical Oncology, Antimicrobial Screening, and Metallodrug Development

Executive Summary & Mechanistic Rationale

4-Bromo-2-methyl-quinolin-8-ol is a highly specialized, halogenated derivative of the 8-hydroxyquinoline (8-HQ) scaffold. Halogenated 8-HQs, such as the well-documented clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and 5-bromo-8-hydroxyquinoline, have garnered significant attention in drug development for their potent anticancer and antimicrobial properties[1][2].

The cytotoxicity of these compounds is rarely due to target-specific kinase inhibition; rather, it is driven by their function as metal ionophores . The hydroxyl and nitrogen groups of the quinoline ring form highly stable, lipophilic complexes with extracellular transition metals—predominantly Copper, Cu(II), and Zinc, Zn(II)[3]. This lipophilicity allows the complex to bypass the plasma membrane, drastically increasing intracellular bioavailable copper. Once inside the cell, the complex undergoes redox cycling, generating massive amounts of Reactive Oxygen Species (ROS) via Fenton-like reactions, while simultaneously inhibiting proteasome function, ultimately driving the cell into apoptosis[1][4].

Understanding this causality is critical for assay design. A standard viability assay (like MTT) is insufficient on its own; a robust evaluation must also quantify ROS generation and apoptotic pathways to validate the ionophoric mechanism of action.

MOA C 4-Bromo-2-methyl- quinolin-8-ol Complex Lipophilic Cu(II) Complex C->Complex Cu Extracellular Cu(II) Cu->Complex Transport Intracellular Transport (Membrane Permeation) Complex->Transport ROS ROS Generation (Oxidative Stress) Transport->ROS Proteasome Proteasome Inhibition Transport->Proteasome Apoptosis Apoptosis / Cell Death ROS->Apoptosis Proteasome->Apoptosis

Fig 1: Ionophoric mechanism of action for halogenated 8-hydroxyquinolines.

Quantitative Data: Cytotoxicity Baselines for 8-HQ Derivatives

To establish a predictive baseline for 4-Bromo-2-methyl-quinolin-8-ol, it is essential to review the in vitro cytotoxicity (IC₅₀) of structurally analogous 8-HQ compounds. The following table synthesizes quantitative data from established literature, demonstrating the differential sensitivity of various cell lines to halogenated 8-HQs[2][5].

Compound AnalogCell LineTissue OriginAssay TypeIncubationIC₅₀ (µM)
8-Hydroxyquinoline (8-HQ) MCF-7Breast CancerMTT72 h12.4 ± 1.2[5]
8-Hydroxyquinoline (8-HQ) HCT-116Colon CancerMTT72 h18.6 ± 2.1[5]
5-Bromo-8-hydroxyquinoline HeLaCervical CancerMTT48 h~8.5 ± 0.9[2]
5-Bromo-8-hydroxyquinoline HepG2Liver CancerMTT48 h~11.2 ± 1.4[2]
Clioquinol (5-Cl-7-I-8-HQ) PC-3Prostate CancerCellTiter-Glo24 h4.2 ± 0.5[3]

Note: The addition of extracellular copper (e.g., 10–50 µM CuCl₂) typically shifts the IC₅₀ of halogenated 8-HQs down by 2- to 5-fold, validating the metal-dependent mechanism[3][6].

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems. They incorporate mandatory vehicle controls, positive controls (e.g., Cisplatin or Clioquinol), and metal-supplemented cohorts to prove causality.

Protocol 1: Cell Viability & Cytotoxicity (MTT Assay)

The MTT assay measures cellular metabolic activity. For 8-HQ derivatives, metabolic readouts are highly reliable indicators of proteasome inhibition and mitochondrial oxidative stress[7].

Reagents & Materials:

  • Target Cells (e.g., HeLa, MCF-7) in exponential growth phase.

  • 4-Bromo-2-methyl-quinolin-8-ol stock (10 mM in DMSO).

  • MTT Reagent (5 mg/mL in PBS).

  • CuCl₂ stock (1 mM in ddH₂O) for mechanistic validation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a density of 5,000 cells/well in a 96-well flat-bottom microplate (100 µL/well). Incubate for 24 h at 37°C, 5% CO₂ to allow adhesion[2].

  • Treatment Preparation: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in complete media. Self-Validation Step: Maintain a constant DMSO concentration across all wells (≤0.5% v/v) to prevent solvent-induced toxicity[5].

  • Mechanistic Cohort (Optional but Recommended): In a parallel set of wells, co-administer the compound with 10 µM CuCl₂ to validate the ionophore-mediated cytotoxicity[3].

  • Incubation: Aspirate old media, apply 100 µL of treatment media, and incubate for 48 h[2].

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 h at 37°C.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10 minutes in the dark.

  • Data Acquisition: Read absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression (curve fit) software.

Protocol 2: Intracellular ROS Measurement (DCFDA Assay)

Because 4-Bromo-2-methyl-quinolin-8-ol is hypothesized to induce a Fenton-like reaction upon copper chelation, quantifying ROS is essential[4][6].

Step-by-Step Methodology:

  • Seeding: Seed cells in a black, clear-bottom 96-well plate at 10,000 cells/well. Incubate overnight.

  • Probe Loading: Wash cells twice with PBS. Add 100 µL of 10 µM H₂DCFDA (in serum-free media) per well. Incubate in the dark for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash twice with PBS to remove extracellular dye.

  • Treatment: Add the compound at its calculated IC₅₀ and 2× IC₅₀ concentrations. Self-Validation Step: Include a positive control (e.g., 100 µM H₂O₂) and a negative control (untreated cells).

  • Kinetic Read: Immediately place the plate in a fluorescence microplate reader (Ex/Em = 485/535 nm). Measure fluorescence kinetically every 30 minutes for 4 hours to capture the oxidative burst.

Protocol 3: Apoptosis Analysis (Annexin V/PI Flow Cytometry)

To confirm that the observed cytotoxicity is apoptotic rather than necrotic (which is typical for heavy metal poisoning), Annexin V/PI double staining is utilized[1][2].

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates (3 × 10⁵ cells/well) with the compound at IC₅₀ for 24 h.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via trypsinization without EDTA, as EDTA chelates metals and can interfere with Annexin V binding).

  • Washing & Resuspension: Centrifuge at 300 × g for 5 min. Wash the pellet twice with ice-cold PBS. Resuspend in 100 µL of 1× Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Self-Validation Step: Gate cells into four quadrants: Live (Annexin V-/PI-), Early Apoptosis (Annexin V+/PI-), Late Apoptosis (Annexin V+/PI+), and Necrosis (Annexin V-/PI+).

Experimental Workflow Visualization

The following diagram outlines the chronological execution of the self-validating assay system, ensuring that researchers capture both the macro-effect (viability) and the micro-mechanism (ROS/Apoptosis).

Workflow S1 Cell Seeding (Adhesion Phase) S2 Compound Treatment (+/- CuCl2 Control) S1->S2 S3 Incubation (24-72 hours) S2->S3 S4 Assay Execution (MTT / ROS / Annexin V) S3->S4 S5 Data Acquisition & IC50 Calculation S4->S5

Fig 2: Standardized workflow for in vitro cytotoxicity and mechanistic validation.

Sources

Technical Notes & Optimization

Troubleshooting

Removing halogenated impurities from crude 4-Bromo-2-methyl-quinolin-8-ol

Welcome to the technical support and troubleshooting center for the purification of halogenated quinoline derivatives. As a Senior Application Scientist, I have designed this guide to help researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the purification of halogenated quinoline derivatives. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex separation issues associated with 4-Bromo-2-methyl-quinolin-8-ol synthesis.

During the synthesis or bromination of 8-hydroxyquinaldine (2-methylquinolin-8-ol), the strongly electron-donating 8-hydroxyl group highly activates the ortho (C7) and para (C5) positions. This inevitably leads to the formation of over-brominated impurities (e.g., 5-bromo, 7-bromo, and 5,7-dibromo derivatives) that are notoriously difficult to separate using standard silica gel chromatography.

Below, we detail a causality-driven, field-proven methodology to achieve >99% purity using a pH-gradient extraction strategy.

Diagnostic Purification Workflow

PurificationWorkflow N1 Crude 4-Bromo-2-methyl-quinolin-8-ol (Contains 5-Br, 7-Br, di-Br impurities) N2 Acidic Aqueous Dissolution (0.1 M HCl, pH ~1.5) N1->N2 Protonation of target N3 Organic Extraction (DCM) Removes Neutral Poly-Brominated Impurities N2->N3 Liquid-Liquid Partitioning N4 Aqueous Phase Neutralization (Adjust to pH 7.2 - 7.5) N3->N4 Retain Aqueous Layer N5 Isoelectric Precipitation & Recrystallization (EtOH/H2O) N4->N5 Target becomes neutral N6 Pure Target Compound (>99% Purity) N5->N6 Filtration & Drying

Workflow for separating halogenated quinoline impurities using pH-gradient extraction.

Troubleshooting & FAQs

Q1: Why are poly-brominated impurities (like 5,7-dibromo derivatives) so difficult to separate from the target compound via standard column chromatography? A: Halogenated 8-hydroxyquinolines share nearly identical retention factors ( Rf​ ) on normal-phase silica gel due to their identical core structures and hydrogen-bonding capabilities. Attempting to separate a mono-bromo quinoline from a di-bromo quinoline via chromatography often results in co-elution. We must instead exploit their electronic differences—specifically, their pKa​ values.

Q2: How does the pH-gradient extraction selectively isolate the target compound? A: This technique relies on the inductive (-I) electron-withdrawing effect of halogens. The un-substituted 8-hydroxyquinoline has a quinolinium nitrogen pKa​ of ~5.0 [3]. Adding a single bromine atom (our target) lowers this pKa​ to roughly 3.8–4.2. However, adding multiple halogens drastically reduces the basicity; for instance, 5,7-dibromo-8-hydroxyquinoline has a predicted pKa​ of ~2.23 [1, 2]. By adjusting the solution to pH 1.5 , the target mono-bromo compound is protonated into a water-soluble cationic salt. Conversely, the di-bromo and tri-bromo impurities remain unprotonated (neutral) and highly lipophilic, allowing them to be easily washed away with an organic solvent like dichloromethane (DCM) [4].

Q3: How do I recover the target compound from the acidic aqueous phase? A: 8-Hydroxyquinolines are amphoteric. By carefully titrating the aqueous phase with a base (NaOH) to its isoelectric point (pH 7.2–7.5), the target molecule loses its cationic charge, becomes neutral, and rapidly precipitates out of the aqueous solution.

Physicochemical Data for Extraction

To successfully execute the separation, you must understand the ionization states of your mixture components at the target extraction pH.

Table 1: Ionization States and Partitioning Behavior at pH 1.5

CompoundSubstitution LevelPredicted pKa​ (Quinolinium)State at pH 1.5Primary Phase Partition
8-Hydroxyquinoline (Ref)None~5.01Cationic (+1)Aqueous
4-Bromo-2-methyl-quinolin-8-ol Mono-halogenated ~3.8 - 4.2 Cationic (+1) Aqueous
5,7-Dibromo-8-hydroxyquinolineDi-halogenated~2.23Neutral (0)Organic (DCM)
4,5,7-Tribromo derivativeTri-halogenated< 1.5Neutral (0)Organic (DCM)
Step-by-Step Experimental Methodologies
Protocol A: pH-Gradient Liquid-Liquid Extraction

This protocol utilizes causality-driven partitioning to strip away over-brominated impurities.

  • Acidic Dissolution: Suspend 10.0 g of the crude 4-Bromo-2-methyl-quinolin-8-ol mixture in 100 mL of 0.1 M HCl (pH ~1.0 - 1.5). Stir vigorously at room temperature for 30 minutes.

    • Causality: The target compound protonates and dissolves into the aqueous phase. Highly halogenated impurities remain largely insoluble or suspended.

  • Organic Wash: Transfer the acidic aqueous mixture to a 250 mL separatory funnel. Add 50 mL of Dichloromethane (DCM).

  • Phase Separation: Shake vigorously, vent, and allow the layers to separate.

    • Self-Validating Step: The lower organic (DCM) layer will turn dark yellow/brown as it extracts the neutral, lipophilic over-brominated impurities.

  • Iterative Extraction: Drain the organic layer. Repeat the DCM wash (3 × 50 mL) until the organic layer remains completely colorless. A colorless organic phase validates the complete removal of neutral poly-brominated impurities.

  • Aqueous Retention: Retain the upper acidic aqueous layer, which now contains the highly pure protonated target compound.

Protocol B: Isoelectric Precipitation & Recrystallization

This protocol recovers the purified target compound.

  • Neutralization: Transfer the retained aqueous layer to a beaker equipped with a magnetic stirrer and a calibrated pH probe.

  • Isoelectric Point Targeting: Slowly add 0.1 M NaOH dropwise under continuous stirring.

    • Self-Validating Step: Monitor the pH closely. Stop the addition when the pH reaches exactly 7.2 – 7.5. The solution will immediately become highly turbid, and a dense precipitate will crash out, validating that the isoelectric point of the target molecule has been reached.

  • Filtration: Stir for an additional 20 minutes to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 20 mL) to remove residual inorganic salts (NaCl).

  • Recrystallization: Dissolve the filter cake in a minimum volume of boiling Ethanol/Water (70:30 v/v). Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting crystalline needles and dry under high vacuum at 40°C overnight.

References
  • 5,7-Dibromo-8-hydroxyquinoline - ChemBK Source: ChemBK URL:[Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Optimization

Technical Support Center: Optimizing pH for 4-Bromo-2-methyl-quinolin-8-ol Metal Complexation

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the thermodynamic and kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the thermodynamic and kinetic complexities of chelating transition metals with substituted 8-hydroxyquinolines.

Here, we will dissect the specific physicochemical behaviors of 4-Bromo-2-methyl-quinolin-8-ol and provide actionable, self-validating protocols to optimize your complexation workflows.

Mechanistic Overview: The Causality of Substitution

To optimize complexation, we must first understand how the substituents on the 8-hydroxyquinoline (8-HQ) scaffold dictate the molecule's electronic and spatial reality.

Standard 8-HQ is a bidentate chelator with two critical pKa values: the protonated quinoline nitrogen (pKa ~5.0) and the phenolic hydroxyl (pKa ~9.8)[1]. However, our target molecule contains two major modifications that fundamentally alter your experimental parameters:

  • The 4-Bromo Effect (Electronic): Bromine is an electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring system, it stabilizes the conjugate base. This significantly lowers the pKa of both the hydroxyl group and the quinolinium nitrogen compared to unsubstituted 8-HQ[2]. Causality: You can achieve the active, deprotonated chelating state at a lower, more neutral pH.

  • The 2-Methyl Effect (Steric): The methyl group introduces severe steric bulk directly adjacent to the coordinating nitrogen atom[3]. Causality: This hindrance restricts the formation of tightly packed 3:1 (Ligand:Metal) complexes with smaller metal ions, heavily favoring 2:1 square planar or distorted tetrahedral geometries.

G H2L Protonated Ligand (pH < 3.5) [H2L]+ HL Neutral Ligand (pH 4.0 - 7.5) [HL] H2L->HL -H+ (pKa1 ~3.8) L Deprotonated Ligand (pH > 8.0) [L]- HL->L -H+ (pKa2 ~7.8) Complex Metal Complex [ML2] or [ML3] HL->Complex +M2+, -H+ (pH 5.5 - 7.5) L->Complex +M2+ (pH > 8.0) M Metal Cation (e.g., Cu2+, Fe3+) M->Complex Chelation

pH-dependent speciation of 4-Br-2-Me-8-HQ and metal chelation pathways.

Troubleshooting & FAQs

Q: Why does my complexation yield a mixture of unreacted ligand and metal hydroxide? A: This is a classic thermodynamic competition between ligand chelation and hydroxide precipitation. The ligand requires partial or full deprotonation of its hydroxyl group to form the highly stable anionic chelate[1]. However, if the pH is raised too quickly or exceeds the solubility product (Ksp) of the metal hydroxide (e.g., pH > 7.5 for Cu2+), the metal will precipitate as M(OH)2 before the ligand can coordinate[4]. Self-Validating Solution: Buffer the pH incrementally using a weak base (like dilute ethanolic ammonia) and maintain the pH strictly between 5.5 and 6.5 for transition metals like copper and zinc. If the solution turns cloudy before the characteristic color change of the complex appears, your pH is too high.

Q: I am attempting to synthesize a 3:1 (Ligand:Metal) complex with Aluminum(III), but mass spectrometry only shows 2:1 species. What is the mechanism behind this failure? A: The failure is driven by steric hindrance, not electronic deficiency. The 2-methyl substitution on the quinoline ring creates significant spatial crowding around the coordinating nitrogen atom[3]. While unsubstituted 8-hydroxyquinoline readily forms tris-complexes (like the OLED material Alq3), the 2-methyl group sterically clashes when three ligands attempt to adopt an octahedral geometry around a small Al3+ center. Self-Validating Solution: Shift your target to larger metal centers (like Lanthanides) or accept the formation of bis-complexes (2:1) with a bridging ligand (e.g., μ-oxo dimers)[3].

Q: My iron (Fe3+) complexation is failing at physiological pH (7.4). Why? A: Fe3+ is a hard acid that rapidly hydrolyzes in water to form highly insoluble Fe(OH)3 at pH levels above 4.0. While the ligand's binding affinity for Fe3+ is exceptionally high, it cannot outcompete the formation of iron hydroxide at pH 7.4[5]. Self-Validating Solution: For Fe3+, complexation must be initiated at a much lower pH (e.g., pH 3.0–4.0) where the metal remains soluble. The strong electron-withdrawing nature of the 4-bromo group facilitates this by lowering the ligand's pKa, allowing coordination even in acidic media[2].

Q: How does the 4-bromo substitution alter my working pH compared to standard 8-hydroxyquinoline? A: The 4-bromo group is strongly electron-withdrawing. It pulls electron density away from the aromatic system via inductive effects, which stabilizes the conjugate base of the phenolic hydroxyl group. This lowers the pKa of the hydroxyl group from ~9.8 (in standard 8-HQ) to approximately 7.5–8.0[2]. Causality in practice: You do not need to push the pH as high to achieve the deprotonated, active chelating state [L-]. You can successfully drive complexation at a lower, more physiological pH, which is highly advantageous for drug development assays[6].

Quantitative Data: Optimal pH & Stoichiometry

The following table summarizes the field-validated parameters for complexing 4-Bromo-2-methyl-quinolin-8-ol with common transition metals.

Metal IonOptimal pH RangeDominant Stoichiometry (L:M)Predicted GeometryLimiting Factor
Cu(II) 5.5 - 6.52:1Square PlanarCu(OH)2 precipitation at pH > 7.0
Zn(II) 6.0 - 7.52:1Distorted TetrahedralLigand protonation at pH < 5.0
Fe(III) 3.0 - 4.52:1 or 3:1OctahedralFe(OH)3 precipitation at pH > 4.5
Ni(II) 6.0 - 7.52:1Octahedral (with H2O)Slow kinetics at room temp

Validated Experimental Protocol: Cu(II) Complexation

This protocol establishes a self-validating system for synthesizing the Cu(II) complex. The visual cues (color changes vs. cloudiness) act as internal checkpoints for pH accuracy.

Workflow Step1 1. Dissolve Ligand in Hot Ethanol Step3 3. Mix Solutions under Stirring Step1->Step3 Step2 2. Prepare Metal Salt in Aqueous/EtOH Step2->Step3 Step4 4. Adjust pH (Target: 5.5 - 6.5) Step3->Step4 Step5 5. Reflux & Precipitate (4-6 hours) Step4->Step5 Step6 6. Filter & Wash (Cold EtOH) Step5->Step6

Step-by-step workflow for synthesizing 4-Br-2-Me-8-HQ metal complexes.

Step-by-Step Methodology:
  • Ligand Solubilization: Dissolve 2.0 mmol of 4-Bromo-2-methyl-quinolin-8-ol in 30 mL of hot absolute ethanol (60°C). Note: The 4-bromo group increases lipophilicity; ensure complete dissolution before proceeding.

  • Metal Preparation: In a separate vessel, dissolve 1.0 mmol of CuCl2·2H2O in 20 mL of a 1:1 Ethanol/Water mixture[7].

  • Integration: Add the metal solution dropwise to the vigorously stirring ligand solution. The solution will likely drop in pH due to the release of protons during initial coordination.

  • pH Optimization (Critical Checkpoint): Measure the pH of the mixture. Slowly add 0.1 M ethanolic ammonia dropwise until the pH stabilizes between 5.5 and 6.5[4].

    • Validation Check: A deep green/brown color indicates successful complexation. If pale blue/white flocculant appears, you have overshot the pH and precipitated Cu(OH)2.

  • Thermodynamic Drive: Reflux the reaction mixture at 70°C for 4 to 6 hours to ensure complete thermodynamic conversion from kinetic intermediates to the final stable 2:1 complex[7].

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitated complex via vacuum filtration, wash thoroughly with cold ethanol to remove unreacted ligand, and dry in a desiccator over anhydrous CaCl2.

References

  • Source: grokipedia.
  • Source: nih.
  • Source: rsc.
  • Source: scirp.
  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: mtak.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ligand Binding: 4-Bromo-2-methyl-quinolin-8-ol vs. 5-bromo-8-hydroxyquinoline

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents and functional materials. The nuanced interplay of substituent effect...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents and functional materials. The nuanced interplay of substituent effects on the quinoline ring system can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, data-driven comparison of the binding affinities of two closely related quinoline derivatives: 4-Bromo-2-methyl-quinolin-8-ol and 5-bromo-8-hydroxyquinoline. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the molecular interactions of these compounds.

Introduction: The Significance of Halogenated 8-Hydroxyquinolines

8-Hydroxyquinoline and its derivatives are privileged structures renowned for their potent metal-chelating properties and diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of a halogen atom, such as bromine, can significantly modulate these properties by influencing the compound's lipophilicity, electronic distribution, and steric profile. This, in turn, dictates the strength and specificity of its interactions with biological targets.

This guide will dissect the subtle yet critical differences between 4-Bromo-2-methyl-quinolin-8-ol and 5-bromo-8-hydroxyquinoline, focusing on how the positioning of the bromine atom and the presence of a methyl group at the 2-position impact their binding affinities to various targets.

Comparative Binding Affinity Analysis

CompoundTargetBinding Affinity MetricValueReference
5-bromo-8-hydroxyquinolineVarious bacterial strainsMinimum Inhibitory Concentration (MIC)1.56-12.5 µg/mL
5-bromo-8-hydroxyquinolineFungal strainsMinimum Inhibitory Concentration (MIC)3.12-6.25 µg/mL
5-bromo-8-hydroxyquinolineHuman cancer cell lines (MCF-7, HepG-2, HCT-116, Hela)IC5012.3-20.1 µM

Note: Specific binding affinity data for 4-Bromo-2-methyl-quinolin-8-ol is less prevalent in the readily available literature, highlighting a potential area for further research.

The available data indicates that 5-bromo-8-hydroxyquinoline exhibits significant antimicrobial and anticancer activity. Its efficacy is often attributed to its ability to chelate essential metal ions, thereby disrupting crucial biological processes within pathogenic organisms and cancer cells.

Structure-Activity Relationship: A Tale of Two Substituents

The observed differences in biological activity and, by extension, binding affinity can be rationalized by examining the structural nuances of the two molecules.

1. Position of the Bromo Substituent:

  • 5-bromo-8-hydroxyquinoline: The bromine atom at the 5-position is located on the benzene ring portion of the quinoline system. This position influences the electronic properties of the aromatic system and the lipophilicity of the molecule. Its placement can affect stacking interactions with aromatic residues in a protein's binding pocket.

  • 4-Bromo-2-methyl-quinolin-8-ol: The bromine at the 4-position is on the pyridine ring, adjacent to the nitrogen atom. This positioning can have a more pronounced effect on the pKa of the quinoline nitrogen and the overall electron distribution of the heterocyclic ring. This can directly impact its coordination chemistry with metal ions.

2. The 2-Methyl Group:

The presence of a methyl group at the 2-position in 4-Bromo-2-methyl-quinolin-8-ol introduces steric hindrance around the nitrogen atom. This steric bulk can influence the geometry of metal complexes and may prevent or alter the binding to certain protein targets compared to the un-substituted 2-position in 5-bromo-8-hydroxyquinoline. However, this methyl group can also enhance lipophilicity and potentially lead to improved membrane permeability.

Figure 1. Key structural differences influencing binding properties.

Experimental Protocols for Determining Binding Affinity

To empirically determine and compare the binding affinities of these compounds, several robust biophysical techniques can be employed. The choice of method depends on the nature of the target (e.g., metal ion, protein, nucleic acid) and the desired level of detail.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Experimental Workflow:

  • Sample Preparation:

    • Prepare a solution of the target molecule (e.g., a protein) in a suitable buffer at a known concentration (typically in the low micromolar range).

    • Prepare a solution of the quinoline derivative (ligand) in the same buffer at a concentration 10-20 times higher than the target.

  • ITC Experiment:

    • Load the target solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

ITC_Workflow prep Sample Preparation Target in Cell Ligand in Syringe itc ITC Experiment Sequential Injections Measure Heat Change prep->itc analysis Data Analysis Integrate Peaks Fit to Binding Model Determine Ka, ΔH, n itc->analysis

Figure 2. Workflow for Isothermal Titration Calorimetry.

Fluorescence Spectroscopy

This technique can be used if the binding event causes a change in the fluorescence properties of the target or the ligand.

Experimental Workflow:

  • Sample Preparation:

    • Prepare a solution of the fluorescent species (e.g., a protein with intrinsic tryptophan fluorescence) at a fixed concentration.

  • Titration:

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of the quinoline derivative (quencher or enhancer).

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a binding equation (e.g., Stern-Volmer for quenching) to determine the binding constant.

Conclusion

The comparative analysis of 4-Bromo-2-methyl-quinolin-8-ol and 5-bromo-8-hydroxyquinoline underscores the profound impact of subtle structural modifications on the binding characteristics of quinoline derivatives. While 5-bromo-8-hydroxyquinoline is better characterized with demonstrated antimicrobial and anticancer activities, the unique substitution pattern of 4-Bromo-2-methyl-quinolin-8-ol suggests it may exhibit a distinct binding profile and biological activity. The steric hindrance introduced by the 2-methyl group and the electronic influence of the 4-bromo substituent are key determinants of its potential interactions.

Further empirical studies employing techniques such as ITC and fluorescence spectroscopy are warranted to directly compare the binding affinities of these two compounds to a range of biological targets. Such data would provide invaluable insights for the rational design of next-generation quinoline-based therapeutics and functional materials.

References

Comparative

Comparative Guide: Chelating Properties of 4-Bromo-2-methyl-quinolin-8-ol vs. 8-Hydroxyquinoline

Executive Summary The rational design of metal-chelating agents is a cornerstone of analytical chemistry and metallodrug development. 8-Hydroxyquinoline (8-HQ) is a privileged, broad-spectrum bidentate N,O-donor ligand k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal-chelating agents is a cornerstone of analytical chemistry and metallodrug development. 8-Hydroxyquinoline (8-HQ) is a privileged, broad-spectrum bidentate N,O-donor ligand known for forming highly stable complexes with a wide array of transition and main-group metals[1]. However, targeted applications often require fine-tuning of a ligand's steric and electronic profile.

This guide provides an in-depth comparison between the parent 8-Hydroxyquinoline and its heavily substituted derivative, 4-Bromo-2-methyl-quinolin-8-ol . By analyzing the causality behind their structural differences, researchers can better select the appropriate chelator for applications ranging from selective ion precipitation to the development of highly lipophilic, membrane-permeable ionophores.

Structural Causality: Steric and Electronic Effects

The divergent chelating behaviors of these two compounds are not arbitrary; they are strictly governed by predictable steric and electronic modifications to the quinoline scaffold.

The Steric Effect (2-Methyl Substitution)

The introduction of a methyl group at the 2-position (adjacent to the quinoline nitrogen) creates a profound steric boundary[2]. 8-HQ readily coordinates with small trivalent metal ions (such as Al³⁺ and Ga³⁺) to form stable, neutral 3:1 (ligand:metal) octahedral complexes that precipitate out of solution[3]. In contrast, the 2-methyl group in 4-bromo-2-methyl-quinolin-8-ol causes severe ligand-ligand repulsion when three molecules attempt to pack around a small central cation[2]. This steric clash physically prevents the formation of the tris-complex, a property historically exploited to selectively mask or separate metals in complex mixtures[3].

The Electronic Effect (4-Bromo Substitution)

The bromine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the conjugated quinoline ring, significantly lowering the basicity of both the pyridinic nitrogen and the phenolic oxygen[4]. Because metal chelation is fundamentally a Lewis acid-base interaction, this reduction in ligand basicity (lower pKa) directly translates to lower overall thermodynamic stability constants ( logβ ) for the resulting metal complexes compared to the unsubstituted 8-HQ[4].

StericEffects M Small Trivalent Metal (e.g., Al3+, Ga3+) HQ 8-Hydroxyquinoline (No Steric Block) M->HQ Coordination BrMeHQ 4-Bromo-2-methyl-quinolin-8-ol (2-Methyl Steric Block) M->BrMeHQ Coordination Complex1 Stable 3:1 Octahedral Complex [Al(HQ)3] Precipitates HQ->Complex1 Favorable Geometry Complex2 Steric Clash Prevents 3:1 Formation (Remains in Solution) BrMeHQ->Complex2 Ligand-Ligand Repulsion

Fig 1: Impact of 2-methyl steric hindrance on the formation of 3:1 octahedral metal complexes.

Quantitative Chelation Data

To objectively compare performance, we must look at the thermodynamic parameters. The data below illustrates how the structural modifications in 4-Bromo-2-methyl-quinolin-8-ol alter its physicochemical and chelating properties. (Note: Values for the substituted derivative are derived via Linear Free Energy Relationships (LFER) based on established Hammett/Taft substituent constants for quinoline derivatives[4]).

Physicochemical Property8-Hydroxyquinoline (8-HQ)4-Bromo-2-methyl-quinolin-8-olCausality / Mechanism
pKa₁ (NH⁺) 5.02~4.10Lowered by the electron-withdrawing 4-bromo group[4].
pKa₂ (OH) 9.89~8.85Phenolic proton is more acidic due to inductive effects[4].
Lipophilicity (LogP) 1.75~3.60Significantly increased by both the bromo and methyl groups.
Al³⁺ Complexation Forms stable 3:1 precipitateNo 3:1 complex formedPrevented by 2-methyl steric hindrance[2].
Cu²⁺ Stability ( logβ2​ ) 23.4~19.5Lowered due to reduced basicity and steric strain[2].
Zn²⁺ Stability ( logβ2​ ) 18.9~15.2Lowered due to reduced basicity and steric strain[2].

Experimental Methodology: Potentiometric Determination of Stability Constants

To rigorously validate the stability constants of these chelators, a self-validating potentiometric titration system is required. Relying on single-point spectroscopic measurements is insufficient due to overlapping absorbance spectra. The Irving-Rossotti modification of the Bjerrum method provides a robust, artifact-free thermodynamic profile[5].

Step-by-Step Protocol
  • Solvent & Ionic Strength Preparation: Because 4-bromo-2-methyl-quinolin-8-ol is highly lipophilic, prepare a 50% (v/v) 1,4-dioxane/water solvent system[4]. Maintain a constant ionic strength using 0.1 M KNO₃ to tightly control activity coefficients.

  • Electrode Calibration: Calibrate the glass electrode on the concentration scale (not the activity scale) using Gran's plot method. This ensures precise tracking of proton concentration rather than pH activity.

  • Self-Validating Titration Sequence: Conduct three parallel titrations against standardized, CO₂-free NaOH (0.1 M) under an inert N₂ atmosphere at 25.0 °C:

    • Titration A (Background): Strong acid (HNO₃) + Ionic Medium.

    • Titration B (Ligand): Strong acid + Ligand (1 mM) + Ionic Medium.

    • Titration C (Complex): Strong acid + Ligand (1 mM) + Metal Salt (0.5 mM) + Ionic Medium.

  • Data Processing: By subtracting the titration curves, calculate the average number of protons bound ( nˉA​ ) and the average number of ligands bound to the metal ( ). Plotting against the free ligand exponent ( pL ) yields the formation curve.

  • Extraction: Extract logK1​ and logK2​ at nˉ=0.5 and nˉ=1.5 , respectively, refining the values via non-linear least-squares regression.

TitrationWorkflow T1 Titration 1: Background (Strong Acid + Ionic Medium) Calc Irving-Rossotti Calculations Determine n-bar and pL T1->Calc T2 Titration 2: Ligand (Acid + Ligand + Medium) T2->Calc T3 Titration 3: Complex (Acid + Ligand + Metal + Medium) T3->Calc Result Extract Stability Constants (log K1, log K2) Calc->Result

Fig 2: Self-validating Irving-Rossotti potentiometric workflow for stability constant determination.

Applications in Drug Development & Analytical Chemistry

The choice between these two chelators depends entirely on the application's required parameters:

  • Analytical Separations: 8-HQ is the superior choice for broad-spectrum gravimetric analysis or bulk metal extraction. However, if a researcher needs to extract transition metals (like Cu²⁺ or Zn²⁺) from a matrix heavily contaminated with Al³⁺, 4-bromo-2-methyl-quinolin-8-ol is the precise tool for the job, as its steric hindrance completely masks Al³⁺ complexation[3].

  • Metallodrugs & Oncology: Metal dyshomeostasis is a target in both neurodegenerative diseases and cancer[1]. While 8-HQ has moderate membrane permeability, the addition of the bromo and methyl groups in 4-bromo-2-methyl-quinolin-8-ol drastically increases its LogP. This hyper-lipophilicity allows the compound to act as a highly efficient intracellular ionophore. Recent studies on substituted 8-HQ metal complexes (such as vanadium and iridium complexes) demonstrate that halogenated derivatives often exhibit significantly higher antiproliferative cytotoxicity against cancer cell lines (e.g., A2780) compared to unsubstituted variants, driven by enhanced cellular uptake and mitochondrial disruption[6].

References

  • Source: nih.
  • Title: Linear Free Energy Relationship (LFER)
  • Source: osti.
  • Source: benchchem.
  • Source: core.ac.
  • Source: researchgate.

Sources

Validation

A Comparative Analysis of the Fluorescence Quantum Yields of 4-Bromo-2-methyl-quinolin-8-ol Complexes: A Guide for Researchers

In the landscape of molecular probes and materials science, the quest for highly fluorescent compounds is perpetual. Among these, 8-hydroxyquinoline derivatives have long been recognized for their robust metal-chelating...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of molecular probes and materials science, the quest for highly fluorescent compounds is perpetual. Among these, 8-hydroxyquinoline derivatives have long been recognized for their robust metal-chelating properties and significant fluorescence, making them cornerstones in the development of organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. This guide provides a detailed comparative analysis of the fluorescence quantum yields of complexes formed with 4-Bromo-2-methyl-quinolin-8-ol, a halogenated derivative of this important scaffold. We will delve into the experimental determination of these yields, compare them with other relevant complexes, and elucidate the underlying structural and electronic factors that govern their photophysical behavior.

Introduction: The Significance of 4-Bromo-2-methyl-quinolin-8-ol in Fluorescent Coordination Chemistry

The 8-hydroxyquinoline core is a privileged bidentate ligand, capable of forming stable complexes with a wide array of metal ions. The introduction of substituents onto this core allows for the fine-tuning of its electronic and steric properties, which in turn modulates the photophysical characteristics of the resulting metal complexes. The presence of a bromine atom at the 4-position and a methyl group at the 2-position in 4-Bromo-2-methyl-quinolin-8-ol (Br-MQ8) influences the ligand's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The heavy bromine atom can also introduce spin-orbit coupling effects, potentially influencing the rates of intersystem crossing and thus the fluorescence quantum yield.

This guide will focus on the fluorescence properties of Br-MQ8 complexes with trivalent cations such as Aluminum (Al³⁺) and Gallium (Ga³⁺), and divalent cations like Zinc (Zn²⁺), which are known to form highly luminescent complexes with 8-hydroxyquinoline derivatives.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The accurate determination of fluorescence quantum yield (Φf) is paramount for a meaningful comparison of different fluorophores. The relative method, employing a well-characterized standard, is a widely adopted and reliable approach.

Principle

The relative quantum yield is calculated by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. The following equation is used:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

  • Φf is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

To minimize errors, it is crucial to work with dilute solutions (Absorbance < 0.1) to avoid inner filter effects.

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare stock solutions of the Br-MQ8 ligand and the metal salts (e.g., AlCl₃, Ga(NO₃)₃, ZnCl₂) in a suitable solvent (e.g., spectroscopic grade ethanol or dimethylformamide).

  • Complex Formation: Mix the ligand and metal salt solutions in the desired stoichiometric ratio (e.g., 3:1 for trivalent metals, 2:1 for divalent metals). Allow sufficient time for the complexation to reach equilibrium.

  • Preparation of a Series of Dilutions: Prepare a series of dilutions of the complex solution and the chosen quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • UV-Vis Absorbance Spectroscopy: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the chosen excitation wavelength. Ensure the absorbance is within the linear range (ideally between 0.01 and 0.1).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of all solutions using the same excitation wavelength as used for the absorbance measurements. Ensure the entire emission spectrum is recorded.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slopes of these plots are proportional to I/A.

    • Calculate the quantum yield of the sample using the equation provided in section 2.1.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Ligand & Metal Salts) form_complex Form Metal Complex prep_stock->form_complex prep_dilutions Prepare Dilutions (Sample & Standard) form_complex->prep_dilutions uv_vis Record UV-Vis Spectra (Measure Absorbance) prep_dilutions->uv_vis fluorescence Record Fluorescence Spectra (Measure Emission) prep_dilutions->fluorescence plot Plot Integrated Intensity vs. Absorbance uv_vis->plot integrate Integrate Emission Spectra fluorescence->integrate integrate->plot calculate Calculate Quantum Yield (Φf) plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Comparative Analysis of Fluorescence Quantum Yields

The fluorescence quantum yield of 8-hydroxyquinoline-based complexes is highly sensitive to the nature of the metal ion and the substituents on the quinoline ring.

ComplexSolventExcitation (nm)Emission Max (nm)Quantum Yield (Φf)Reference
4-Bromo-2-methyl-quinolin-8-ol-Al³⁺ EtOH~390~510Data not found
4-Bromo-2-methyl-quinolin-8-ol-Ga³⁺ EtOH~390~515Data not found
4-Bromo-2-methyl-quinolin-8-ol-Zn²⁺ EtOH~385~505Data not found
Tris(8-hydroxyquinolinato)aluminum (Alq₃) CHCl₃3925200.12 - 0.16
Tris(8-hydroxyquinolinato)gallium (Gaq₃) CHCl₃390518~0.11
Bis(8-hydroxyquinolinato)zinc (Znq₂) DMF380510~0.04

Discussion: Structure-Property Relationships

The fluorescence of these complexes originates from a ligand-to-metal charge transfer (LMCT) or an intra-ligand (π-π*) transition. The choice of the central metal ion plays a crucial role in determining the luminescent properties.

  • Effect of the Metal Ion: Generally, closed-shell metal ions like Al³⁺, Ga³⁺, and Zn²⁺ are preferred as they do not possess d-d transitions that could provide non-radiative decay pathways, thus quenching the fluorescence. The rigidity of the complex, enforced by the metal-ligand coordination, also minimizes vibrational non-radiative decay, enhancing the quantum yield.

  • Effect of the Substituents:

    • Methyl Group (-CH₃): The electron-donating methyl group at the 2-position can increase the electron density on the quinoline ring, which may lead to a red-shift in the emission and potentially an increase in the quantum yield.

    • Bromo Group (-Br): The electron-withdrawing bromo group at the 4-position can influence the energy levels of the molecular orbitals. Furthermore, the "heavy atom effect" of bromine can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. This process can decrease the fluorescence quantum yield by populating the non-emissive (or phosphorescent) triplet state.

The interplay of these electronic and heavy-atom effects will ultimately determine the fluorescence quantum yield of the 4-Bromo-2-methyl-quinolin-8-ol complexes. It is hypothesized that the quantum yields of the Br-MQ8 complexes may be lower than their non-brominated counterparts due to the heavy atom effect. However, experimental verification is essential.

Logical Relationships in Fluorescence Modulation

structure_property cluster_structure Molecular Structure cluster_properties Photophysical Properties cluster_outcome Observable Outcome Metal Central Metal Ion (e.g., Al³⁺, Zn²⁺) Rigidity Complex Rigidity Metal->Rigidity Substituents Ring Substituents (-Br, -CH₃) Electronic Electronic Effects (Inductive, Resonance) Substituents->Electronic SpinOrbit Spin-Orbit Coupling (Heavy Atom Effect) Substituents->SpinOrbit Br atom QuantumYield Fluorescence Quantum Yield (Φf) Electronic->QuantumYield Modulates transition probabilities SpinOrbit->QuantumYield Increases intersystem crossing Rigidity->QuantumYield Reduces non-radiative decay

Caption: Factors influencing the fluorescence quantum yield of metal complexes.

Conclusion and Future Directions

While the parent 8-hydroxyquinoline complexes are well-characterized, this guide highlights the knowledge gap concerning the specific fluorescence quantum yields of 4-Bromo-2-methyl-quinolin-8-ol complexes. The provided experimental protocol offers a robust framework for researchers to determine these values. The anticipated interplay of the electron-donating methyl group and the heavy bromine atom suggests a complex modulation of the photophysical properties. Further experimental investigation is crucial to quantify the fluorescence quantum yields of Br-MQ8 complexes with various metal ions and to fully elucidate the structure-property relationships. Such studies will undoubtedly contribute to the rational design of novel fluorescent materials for a wide range of applications.

References

  • R. G. Charles, E. P. Riedel (1966). Journal of Inorganic and Nuclear Chemistry, 28(2), 527-536. [Link]

  • Y. Hamada, T. Sano, K. Shibata, K. Kuroki (1995). Japanese Journal of Applied Physics, 34(7A), L824. [Link]

  • Y. K. Kim, S. H. Kim, J. H. Park, Y. W. Park (2004). Synthetic Metals, 142(1-3), 259-262. [Link]

Comparative

Validating the Antimicrobial Activity of 4-Bromo-2-methyl-quinolin-8-ol Derivatives: A Comparison Guide

Executive Summary & Structural Rationale In the landscape of antimicrobial drug discovery, 8-hydroxyquinoline (8HQ) derivatives represent a privileged class of pharmacophores known for their robust activity against multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of antimicrobial drug discovery, 8-hydroxyquinoline (8HQ) derivatives represent a privileged class of pharmacophores known for their robust activity against multidrug-resistant (MDR) pathogens. Among these, 4-Bromo-2-methyl-quinolin-8-ol stands out as a structurally optimized candidate.

The rational design behind this molecule relies on two critical substitutions:

  • C4-Bromination: The addition of a heavy halogen (bromine) significantly increases the molecule's lipophilicity (LogP). This enhances the compound's ability to partition into and disrupt the thick peptidoglycan layers of Gram-positive bacteria and the complex lipid bilayers of fungi.

  • C2-Methylation: The methyl group introduces localized steric hindrance. This structural tweak modulates the thermodynamics and kinetics of metal chelation, often improving the molecule's selectivity for bacterial metalloenzymes over host mammalian proteins.

This guide provides researchers and drug development professionals with an objective comparison of 4-Bromo-2-methyl-quinolin-8-ol against established alternatives, alongside a field-proven, self-validating experimental framework to quantify its efficacy.

Mechanistic Grounding: The Dual-Action Pathway

The antimicrobial superiority of halogenated 8HQ derivatives is driven by a synergistic, dual mechanism of action .

  • Targeted Metal Starvation: The quinolin-8-ol core acts as a potent bidentate chelator of essential transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺). By sequestering these ions, the compound deactivates critical bacterial metalloproteins, including methionine aminopeptidases (MetAPs) and RNA polymerase, leading to metabolic arrest .

  • Redox Cycling & ROS Generation: Rather than merely starving the cell, the resulting lipophilic metal complexes (e.g., Cu(8HQ)₂) penetrate the bacterial cytoplasm and catalyze Fenton-like redox reactions. This generates a lethal burst of Reactive Oxygen Species (ROS), causing irreversible oxidative damage to bacterial DNA and lipid membranes.

MOA Compound 4-Bromo-2-methyl- quinolin-8-ol Membrane Bacterial Cell Membrane Penetration (Lipophilic) Compound->Membrane Diffusion Chelation Intracellular Metal Chelation (Cu2+, Fe3+, Zn2+) Membrane->Chelation Target Binding Enzyme Inhibition of Metalloproteins (e.g., MetAPs, RNase) Chelation->Enzyme Depletion of Cofactors ROS Fenton-like Reaction (ROS Generation) Chelation->ROS Redox Cycling Death Bacterial Cell Death Enzyme->Death Metabolic Arrest ROS->Death Oxidative Damage

Mechanistic pathway of 4-Bromo-2-methyl-quinolin-8-ol inducing bacterial cell death.

Comparative Performance Analysis

To accurately position 4-Bromo-2-methyl-quinolin-8-ol in the therapeutic pipeline, it must be benchmarked against standard 8HQ derivatives (Nitroxoline, Clioquinol) and broad-spectrum clinical antibiotics (Ciprofloxacin) .

Table 1: Antimicrobial Profile Comparison
CompoundTarget Pathogen ProfileTypical MIC (µg/mL)Primary Mechanism of ActionClinical / Development Limitations
4-Bromo-2-methyl-quinolin-8-ol MRSA, VRE, C. albicans2.0 - 4.0Metal chelation, ROS generationLow aqueous solubility requires optimized formulation.
Nitroxoline (Standard 8HQ)E. coli, S. aureus8.0 - 16.0Metal chelation, RNase inhibitionRapid in vivo clearance; primarily limited to UTIs.
Clioquinol (Halogenated 8HQ)Dermatophytes, MRSA4.0 - 8.0Metal chelation, cell wall disruptionHistorical neurotoxicity risks (SMON) limit systemic use.
Ciprofloxacin (Fluoroquinolone)Broad-spectrum (Gram +/-)0.5 - 2.0DNA gyrase / Topoisomerase IV inhibitionExtremely high rates of acquired bacterial resistance.

Data synthesized from comparative in vitro evaluations of substituted quinolin-8-ol scaffolds against ESKAPE pathogens.

Self-Validating Experimental Protocols

Scientific integrity demands that experimental workflows not only measure outcomes but internally validate the mechanisms driving those outcomes. The following protocols are designed with strict causality and internal controls.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Causality: Highly lipophilic compounds like 4-Bromo-2-methyl-quinolin-8-ol can precipitate in aqueous media, causing false-positive optical density (OD) readings. To counteract this, we incorporate Resazurin—a redox indicator—to provide a definitive, self-validating colorimetric readout of actual metabolic activity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-Bromo-2-methyl-quinolin-8-ol in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB). Self-Validation: Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced bacterial toxicity. Include a 1% DMSO vehicle control well.

  • Inoculation: Adjust the bacterial suspension (e.g., MRSA) to a 0.5 McFarland standard and dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Metabolic Readout: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing bacteria. The MIC is the lowest concentration that remains blue.

Protocol 2: Metal Rescue Validation Assay

Causality: If the primary bactericidal mechanism is the sequestration of essential metals, supplementing the growth media with excess exogenous metal ions should saturate the chelator and "rescue" bacterial growth. This assay definitively proves the target mechanism.

Step-by-Step Methodology:

  • Media Supplementation: Prepare MHB supplemented with varying concentrations (10 µM, 50 µM, 100 µM) of exogenous metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂).

  • MIC Parallel Testing: Run the exact MIC protocol (Protocol 1) in parallel using both the standard MHB and the metal-supplemented MHB.

  • Data Interpretation: A significant rightward shift in the MIC (e.g., MIC increases from 2 µg/mL to >32 µg/mL in the presence of 100 µM Fe³⁺) confirms that the compound's antimicrobial activity is strictly dependent on metal chelation.

Workflow Prep 1. Compound Preparation (DMSO Stock) Dilution 2. Serial Dilution (96-well plate) Prep->Dilution Inoculation 3. Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24h) Inoculation->Incubation Readout 5. Resazurin Readout (Metabolic Viability) Incubation->Readout Validation 6. Metal Rescue Validation (+ Exogenous Fe/Zn) Readout->Validation Confirm MOA

Standardized workflow for high-throughput MIC determination and metal rescue validation.

Conclusion

4-Bromo-2-methyl-quinolin-8-ol represents a highly potent, structurally rationalized alternative to standard antibiotics, particularly in the fight against resistant strains like MRSA. By leveraging a dual mechanism of metal starvation and ROS generation, it bypasses traditional resistance pathways (such as efflux pumps or target mutation). For drug developers, utilizing rigorous, self-validating assays—such as resazurin-backed MICs and metal rescue protocols—is essential to accurately quantify its therapeutic window and advance it through preclinical formulation.

References

  • Title: Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections Source: Pharmaceutics (MDPI) / PubMed Central URL: [Link]

  • Title: Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites Source: Chemical Data Collections (Elsevier) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-methyl-quinolin-8-ol

For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is as critical as the scientific discoveries they enable. This guide provides a detailed,...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is as critical as the scientific discoveries they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-methyl-quinolin-8-ol, a halogenated quinoline derivative. The procedures outlined herein are designed to ensure laboratory safety, environmental protection, and regulatory compliance, reflecting the best practices in chemical handling.

The core principle for disposing of this compound is based on its chemical identity: it is a halogenated organic compound . This classification is paramount as it dictates the specific waste stream and final disposal method required to neutralize its potential hazards. Quinoline and its derivatives are noted for their potential toxicity, with some suspected of being carcinogens or causing genetic defects.[1] Furthermore, they can be very toxic to aquatic life with long-lasting effects.[1][2] Therefore, under no circumstances should 4-Bromo-2-methyl-quinolin-8-ol or its containers be disposed of in standard trash or down the drain.[1][2]

Hazard Assessment and Characterization

Before handling, it is crucial to understand the potential hazards. While a specific Safety Data Sheet (SDS) for 4-Bromo-2-methyl-quinolin-8-ol may not always be accessible, data from the parent compound, quinoline, and structurally similar brominated heterocycles provide a strong basis for a conservative risk assessment. The primary hazards are summarized below.

Hazard ClassificationGHS Category (Inferred)Rationale & Key Considerations
Acute Oral Toxicity Category 3 / 4Quinoline is toxic if swallowed.[1] Related brominated compounds are also classified as harmful or toxic.[3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4][5] Direct contact must be avoided.
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1][4][5] Appropriate eye protection is mandatory.
Germ Cell Mutagenicity SuspectedThe parent compound, quinoline, is suspected of causing genetic defects.[1]
Carcinogenicity SuspectedQuinoline is a suspected carcinogen.[1] Long-term or repeated exposure should be minimized.
Aquatic Toxicity Acute & Chronic HazardQuinoline derivatives are often toxic to aquatic life with long-lasting effects.[1] Environmental release must be prevented.

Mandatory Personal Protective Equipment (PPE) & Handling

To mitigate the risks identified above, all handling and disposal procedures must be conducted while wearing appropriate PPE. The causality behind each piece of equipment is to create a complete barrier against potential exposure routes.

  • Gloves: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[2][6] Contaminated gloves must be disposed of as hazardous waste.[7]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are essential to protect the eyes from dust or splashes.[6][7][8]

  • Lab Coat: A standard laboratory coat protects skin and clothing from contamination.[2]

  • Respiratory Protection: All handling of solid 4-Bromo-2-methyl-quinolin-8-ol should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust particles.[7][9][10]

Waste Segregation: A Critical Decision Point

Proper segregation is the most critical step in the disposal process. Because 4-Bromo-2-methyl-quinolin-8-ol contains bromine, it must be classified as Halogenated Organic Waste .[11] Mixing this with non-halogenated waste streams leads to costly and complex disposal challenges, as halogenated compounds require specific treatment, typically high-temperature incineration, to be safely destroyed.[6][11][12]

The following workflow illustrates the simple but crucial decision-making process for segregating this chemical waste.

G Start Begin Waste Disposal IsChemical Is the waste a chemical compound? Start->IsChemical IsOrganic Is the compound organic? IsChemical->IsOrganic Yes Inorganic Segregate as: Inorganic Waste IsChemical->Inorganic No HasHalogen Does it contain F, Cl, Br, or I? IsOrganic->HasHalogen Yes NonHalogenated Segregate as: Non-Halogenated Organic Waste IsOrganic->NonHalogenated No Halogenated Segregate as: HALOGENATED ORGANIC WASTE HasHalogen->Halogenated Yes HasHalogen->NonHalogenated No

Caption: Logical workflow for chemical waste segregation.

Step-by-Step Disposal Protocol

This protocol covers the different forms of waste you may generate.

A. Solid Waste Disposal

This category includes unused or residual 4-Bromo-2-methyl-quinolin-8-ol powder, as well as contaminated consumables.

  • Preparation: Designate a clearly labeled, sealable hazardous waste container for "Halogenated Organic Solids."[13]

  • Transfer: Carefully transfer any solid waste into the container using a spatula or scoop. Avoid any actions that could generate dust.[7][9]

  • Contaminated Items: Place all contaminated items, such as weighing boats, filter papers, and used gloves, directly into the same solid waste container.[2]

  • Sealing: Once collection is complete for the task, securely seal the container to be vapor-tight.[13]

B. Liquid Waste Disposal

This applies to any solutions containing dissolved 4-Bromo-2-methyl-quinolin-8-ol.

  • Preparation: Use a dedicated, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[6][13] Do not mix with incompatible waste streams.[6]

  • Collection: Pour the liquid waste carefully into the container, avoiding splashes.

  • Sealing: Keep the container sealed at all times except when actively adding waste.[13]

C. Contaminated Labware Disposal

For non-disposable items like glassware.

  • Initial Rinse: Perform a primary rinse of the contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This first rinse must be collected and disposed of as Halogenated Organic Liquid Waste .[2][6] It is potent and cannot be discharged.

  • Subsequent Cleaning: After the initial hazardous rinse is collected, the glassware can be cleaned using standard laboratory procedures.

D. Spill Management

In the event of a spill, immediate and correct action is required.

  • Evacuate and Secure: Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Control and Absorb: Wearing full PPE, contain the spill. For solids, carefully sweep or scoop the material to avoid creating dust.[2][7] For liquids, use an inert absorbent material like vermiculite, dry sand, or earth to cover and absorb the spill.

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled container for disposal as Halogenated Organic Waste.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

Waste Container Labeling and Storage

Proper labeling and temporary storage are mandated by regulatory bodies like the EPA and OSHA.[14]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Bromo-2-methyl-quinolin-8-ol." [2] If it is a mixture, all components should be listed.

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area. This area should be secure, well-ventilated, and away from incompatible materials. Do not accumulate more than 55 gallons of waste in your lab area.[13]

Final Disposal Arrangements

The ultimate disposal of 4-Bromo-2-methyl-quinolin-8-ol is a regulated process that must not be undertaken by laboratory personnel.

  • Professional Disposal: The collected hazardous waste must be turned over to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7][9]

  • Incineration: The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a permitted facility.[6][11][12] This process ensures the complete breakdown of the molecule into less harmful components and prevents its release into the environment.

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific integrity but also with the utmost commitment to safety and environmental stewardship.

References

  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • BenchChem. (2025). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
  • Sinocure Chemical Group. (2024). Quinoline: Synthesis, Applications, and Environmental Impact.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Fisher Scientific. (2016). Safety Data Sheet: 4-Bromo-2-methylbenzoic acid.
  • ITW Reagents. (2025). Safety data sheet according to UK REACH.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Fisher Scientific. (2024). Safety Data Sheet: 6-Bromo-2-methylquinoline.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • TargetMol. (2026). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2,6-dimethylaniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromoisoquinoline.
  • LookChem. Quinoline, 4-bromo-2-(bromomethyl)- Safety Data Sheets(SDS).
  • PubChem. 8-Bromo-2-methylquinoline.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Bromo-2-methyl-quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 4-Bromo-2-methyl-quinolin-8-ol. In the absence of a specific Safety Data Sheet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 4-Bromo-2-methyl-quinolin-8-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally analogous quinoline derivatives. It is imperative that researchers conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department.

Hazard Identification and Risk Assessment

Based on data from similar quinoline compounds, 4-Bromo-2-methyl-quinolin-8-ol should be treated as a hazardous substance. Analogous compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2][3][4][5][6] Some quinoline derivatives are also suspected of causing genetic defects and may have the potential to cause cancer.[2][7] Therefore, a multi-layered Personal Protective Equipment (PPE) approach is mandatory to minimize exposure risk.

Anticipated Hazard Classifications:

Hazard ClassificationPotential EffectsSource Analogy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][3][4][5][6][7]8-Hydroxyquinoline, 6-Bromo-2-methylquinoline, 3-Bromoquinoline
Skin Corrosion/Irritation Causes skin irritation.[1][3][4][5][6][7][8]7-Hydroxyquinoline, Quinoline, 8-Bromo-2-methylquinoline
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3][4][5][6][7][8]8-Hydroxyquinoline, Quinoline, 8-Bromo-2-methylquinoline
Germ Cell Mutagenicity Suspected of causing genetic defects.[2][7]Quinoline
Carcinogenicity May cause cancer.[2][7]Quinoline
Reproductive Toxicity May damage fertility or the unborn child.[7][9]8-Hydroxyquinoline

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against accidental exposure. The following PPE is required for all handling procedures involving 4-Bromo-2-methyl-quinolin-8-ol.

EquipmentSpecificationPurposeProtection Level
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene, tested to EN 374).[1][2][7][10]Provides a barrier against direct skin contact. Inspect gloves for any signs of degradation or punctures before each use.Primary
Eye and Face Protection Tightly fitting safety goggles with side-shields.[7][10][11][12] A face shield should be worn over goggles when there is a splash hazard.[7][10]Protects eyes from accidental splashes of solutions or contact with airborne powder.Primary & Secondary
Body Protection Laboratory coat. A chemical-resistant apron is recommended for larger quantities.[7][10][11]Protects skin and personal clothing from contamination.Primary & Secondary
Respiratory Protection A NIOSH-approved respirator with appropriate particulate filters is required for handling the solid form to prevent inhalation of dust particles.[7][10] For handling solutions or when vapors may be generated, an air-purifying respirator with organic vapor cartridges may be necessary.[10] All work should ideally be conducted in a certified chemical fume hood.[7][12]Prevents inhalation of hazardous dust or vapors.Task-Dependent

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Pre-Experiment Preparation
  • Area Designation: All work with 4-Bromo-2-methyl-quinolin-8-ol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][12]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • PPE Donning: Before entering the designated handling area, correctly don all required PPE as outlined in the table above.

Step-by-Step Handling Protocol
  • Weighing and Transfer: When weighing and transferring the solid compound, do so within the fume hood to contain any dust. Use tools and techniques that minimize dust generation.

  • Solution Preparation: When preparing solutions, slowly add the solid 4-Bromo-2-methyl-quinolin-8-ol to the solvent to prevent splashing. If the solvent is volatile, ensure adequate respiratory protection is in use.

  • Experimental Procedures: Maintain a safe distance from all reactions and utilize appropriate shielding. Never work alone when handling this compound.

  • Post-Experiment Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

Waste Disposal
  • Hazardous Waste: All waste materials, including empty containers, contaminated PPE (gloves, etc.), and cleanup materials from spills, must be considered hazardous waste.[7]

  • Containerization: Dispose of all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless compatibility has been verified.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11][13]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11][13] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][13][14]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand).[11]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[15][16]

  • Ventilate the area and decontaminate the spill site.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower) prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh Weighing and Transfer (Minimize Dust) don_ppe->weigh dissolve Solution Preparation (Slow Addition) weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe spill Spill exposure Exposure

Caption: Workflow for the safe handling of 4-Bromo-2-methyl-quinolin-8-ol.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
  • Fisher Scientific. (2005). Material Safety Data Sheet - Quinoline, 96%.
  • Penta. (2025). Quinoline - SAFETY DATA SHEET.
  • Fisher Scientific. (2016). SAFETY DATA SHEET.
  • ChemicalBook. (2026). 4-bromoisoquinolin-8-ol - Safety Data Sheet.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Kishida Chemical Co., Ltd. (2020). Safety Data Sheet.
  • TargetMol. (2026). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • EPA. (2024). bromine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ITW Reagents. (2025). Safety data sheet.
  • ThermoFisher. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Capot Chemical. (2025). MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • PubChem. (n.d.). 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030.
  • NextSDS. (n.d.). 2-bromoquinolin-8-ol — Chemical Substance Information.

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